3-Chlorocinnoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chlorocinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUOCJLVDZPJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458266 | |
| Record name | 3-chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17404-90-9 | |
| Record name | 3-chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorocinnoline | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Proposed Synthesis of 3-Chlorocinnoline from 2-Amino-α-chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various molecules with notable pharmacological activities. This technical guide outlines a proposed synthetic pathway for 3-chlorocinnoline, a halogenated derivative of the cinnoline scaffold, starting from 2-amino-α-chlorocinnamic acid. Due to the absence of a specific published protocol for this exact transformation, this document provides a detailed, hypothetical experimental procedure based on well-established principles of diazotization and intramolecular cyclization reactions commonly employed in the synthesis of substituted cinnolines and related heterocyclic systems. This guide is intended to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry to develop and optimize the synthesis of this compound and its analogs.
Introduction
The cinnoline scaffold, a bicyclic aromatic heterocycle, is of considerable interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a halogen atom, such as chlorine, into the cinnoline ring system can significantly modulate the molecule's physicochemical properties and biological activity. This guide focuses on a proposed synthesis of this compound from 2-amino-α-chlorocinnamic acid. The key transformation involves an intramolecular cyclization reaction, a common strategy for the formation of the cinnoline ring system. This is typically achieved through the diazotization of an ortho-substituted aminocinnamic acid derivative, followed by an intramolecular cyclization.
Proposed Synthetic Pathway
The proposed synthesis of this compound from 2-amino-α-chlorocinnamic acid involves a two-step, one-pot reaction sequence. The initial step is the diazotization of the primary aromatic amine of 2-amino-α-chlorocinnamic acid using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid. The resulting diazonium salt is a reactive intermediate that is not isolated. The second step is an intramolecular cyclization, where the diazonium group is displaced by the acrylic acid moiety, leading to the formation of the cinnoline ring and concomitant decarboxylation to yield this compound.
Physicochemical Data
Table 1: Physicochemical Properties of Starting Material and Related Analogs
| Property | 2-Aminocinnamic Acid[1] | 2-Chlorocinnamic Acid[2][3][4][5] |
| Molecular Formula | C₉H₉NO₂ | C₉H₇ClO₂ |
| Molecular Weight | 163.17 g/mol | 182.60 g/mol |
| Appearance | Not specified | White to light yellow crystalline powder |
| Melting Point | Not specified | 208-210 °C |
| Solubility | Not specified | Insoluble in water; Soluble in ethanol, ethyl acetate |
Table 2: Physicochemical Properties of the Product and a Related Analog
| Property | This compound (Predicted) | 3-Chloroquinoline[6] |
| Molecular Formula | C₈H₅ClN₂ | C₉H₆ClN |
| Molecular Weight | 164.60 g/mol | 163.60 g/mol |
| Appearance | Expected to be a solid | Crystalline solid |
| Melting Point | Data not available | Data not available for free base |
| Boiling Point | Data not available | Data not available |
| Solubility | Expected to have limited aqueous solubility | Limited solubility in water; moderate in organic solvents |
Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on standard methods for diazotization and cyclization.[7] Appropriate safety precautions should be taken, as diazonium salts can be explosive, especially when dry.
Materials and Reagents
-
2-Amino-α-chlorocinnamic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Water (distilled or deionized)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
Procedure
-
Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-α-chlorocinnamic acid (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the stirred solution of the starting material from the dropping funnel, ensuring the temperature is maintained below 5 °C throughout the addition. After the complete addition, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
-
Cyclization: After the 30-minute stirring period, slowly and carefully raise the temperature of the reaction mixture. The evolution of nitrogen gas should be observed as the cyclization proceeds. Gently heat the mixture to 40-50 °C and maintain this temperature until the gas evolution ceases, indicating the completion of the reaction. This step should be performed in a well-ventilated fume hood.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the effervescence stops and the pH is approximately 7-8.
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point Analysis: To determine the melting point of the purified product, which is a key indicator of purity.
Safety Precautions
-
Diazonium Salts: These intermediates are potentially explosive, especially when isolated in a dry state. The reaction should be carried out at low temperatures, and the diazonium salt should be used in solution without isolation.
-
Acids: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
-
General: Standard laboratory safety practices should be followed at all times.
Conclusion
This technical guide provides a comprehensive, though theoretical, framework for the synthesis of this compound from 2-amino-α-chlorocinnamic acid. The proposed methodology is grounded in established chemical principles of diazotization and intramolecular cyclization, which are robust methods for the formation of the cinnoline ring system. Researchers and drug development professionals can use this guide as a starting point for the practical synthesis and further exploration of this compound and its derivatives for potential therapeutic applications. Optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity of the target compound.
References
- 1. 2-Aminocinnamic acid | C9H9NO2 | CID 5355291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorocinnamic acid | 3752-25-8 [chemicalbook.com]
- 3. 2-Chlorocinnamic acid [webbook.nist.gov]
- 4. 2-Chlorocinnamic acid (CAS 3752-25-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Chlorocinnamic acid | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Chlorocinnoline via Diazotization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route to 3-chlorocinnoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the principles of the von Richter cinnoline synthesis, which involves the diazotization of an ortho-substituted aminophenyl acetylene derivative followed by intramolecular cyclization. Due to the limited availability of a direct, published experimental protocol for this compound, this guide outlines a well-established and scientifically sound methodology adapted for this specific target molecule.
Introduction
Cinnoline and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 3-position can significantly modulate the compound's physicochemical properties and biological activity, making this compound a valuable target for drug discovery programs. The von Richter synthesis provides a classic and effective method for the formation of the cinnoline ring system.[1][2][3] This method typically involves the diazotization of an o-aminoarylpropiolic acid or a related acetylene derivative, which then undergoes an intramolecular cyclization to yield a 4-hydroxycinnoline. Subsequent manipulation of the functional groups can lead to the desired 3-substituted cinnoline.
This guide details a proposed two-step synthesis starting from a plausible precursor, 2-amino-α-chlorophenylacetylene, involving diazotization and subsequent cyclization to form this compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process commencing with the diazotization of 2-amino-α-chlorophenylacetylene. The resulting diazonium salt is then proposed to undergo an intramolecular cyclization to yield the target molecule, this compound.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocols
The following is a detailed experimental protocol for the proposed synthesis of this compound.
Step 1: Diazotization of 2-Amino-α-chlorophenylacetylene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-α-chlorophenylacetylene (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Addition of Sodium Nitrite: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled suspension via the dropping funnel, ensuring the temperature is maintained below 5 °C.
-
Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The formation of a clear solution may be observed.
Step 2: Intramolecular Cyclization to this compound
-
Cyclization: The intramolecular cyclization of the diazonium salt intermediate may occur spontaneously upon its formation. Gentle warming of the reaction mixture to room temperature or slightly above (e.g., 40-50 °C) may be required to facilitate the cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent to afford the pure product.
Data Presentation: Reagents and Stoichiometry
The following table summarizes the suggested quantitative data for the synthesis of this compound on a 10 mmol scale.
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount (g) | Volume (mL) |
| 2-Amino-α-chlorophenylacetylene | C₈H₆ClN | 151.60 | 1.0 | 1.52 | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | 0.76 | - |
| Concentrated Hydrochloric Acid (37%) | HCl | 36.46 | 3.0 | 1.10 | ~2.7 |
| Water | H₂O | 18.02 | - | - | As needed |
| Sodium Bicarbonate (saturated soln.) | NaHCO₃ | 84.01 | - | - | As needed |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | ~150 |
Experimental Workflow
The following diagram illustrates the logical workflow of the proposed experimental procedure.
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Diazonium Salts: Diazonium salts are potentially explosive, especially when isolated in a dry state. It is crucial to handle them in solution and at low temperatures.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
Conclusion
This technical guide presents a detailed, albeit proposed, synthetic route for this compound based on the established von Richter cinnoline synthesis. The provided experimental protocol, quantitative data, and workflow diagrams offer a solid foundation for researchers to undertake the synthesis of this important heterocyclic compound. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity. Careful adherence to safety protocols is paramount, particularly when handling potentially hazardous reagents like diazonium salts.
References
3-Chlorocinnoline chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chlorocinnoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cinnoline scaffold is a privileged bicyclic heterocycle, forming the core of many compounds with significant pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. As a key intermediate, this compound offers a versatile platform for the synthesis of diverse cinnoline derivatives. The presence of the chloro-substituent at the C3 position, activated by the electron-withdrawing nature of the adjacent nitrogen atoms, makes it a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound, intended to serve as a resource for professionals in chemical research and drug development.
Chemical and Physical Properties
Quantitative experimental data for this compound is not extensively documented in publicly available literature. The following table summarizes its fundamental properties. For context, data for the isomeric compound 3-chloroquinoline is sometimes used as a reference point but should be treated with caution as properties can differ significantly.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₅ClN₂ | |
| Molecular Weight | 164.60 g/mol | Calculated from molecular formula. |
| CAS Number | Data not publicly available | |
| Appearance | Data not publicly available | Expected to be a crystalline solid. |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available | |
| Solubility | Data not publicly available | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |
Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of its activated chloro-substituent. The electron-deficient nature of the cinnoline ring system, resulting from the two nitrogen atoms, makes the C3-Cl bond susceptible to both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The cinnoline ring's nitrogen atoms withdraw electron density, activating the C3 position for attack by nucleophiles. This allows for the direct displacement of the chloride ion by a variety of nucleophilic species. This reactivity is a hallmark of many chloro-substituted aza-heterocycles.[1]
Common nucleophiles for SNAr reactions include:
-
Amines (R₂NH): To form 3-aminocinnoline derivatives.
-
Alkoxides (RO⁻): To synthesize 3-alkoxycinnolines.
-
Hydrazine (N₂H₄): A key reaction to produce 3-hydrazinylcinnoline, a versatile intermediate for synthesizing fused heterocyclic systems like triazolocinnolines.
-
Thiols (RSH): To yield 3-(alkyl/aryl)thiocinnolines.
The reaction mechanism is typically a two-step addition-elimination process, consistent with classical SNAr pathways.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have made their use routine.[2]
2.2.1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species (boronic acid or ester) with an organic halide.[3] For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C3 position. The choice of a highly active catalyst system, often employing ligands like SPhos or XPhos, is crucial for achieving good yields with the less reactive chloro-substrate.[4]
2.2.2 Sonogashira Coupling
This reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing access to 3-alkynylcinnoline derivatives.[5] The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6] For aryl chlorides, the reaction often requires more forcing conditions (higher temperatures) or specialized catalyst systems compared to aryl bromides or iodides.[2][7]
2.2.3 Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for constructing C-N bonds.[8][9] It serves as a powerful alternative to SNAr reactions, often proceeding under milder conditions and with a broader substrate scope, including less nucleophilic amines.[10] This reaction allows for the synthesis of a diverse array of primary and secondary 3-aminocinnoline derivatives, which are common motifs in pharmacologically active molecules.[11]
Mandatory Visualizations
The following diagrams illustrate the core reactivity of this compound and a typical experimental workflow.
Caption: Reactivity pathways of this compound.
Caption: General workflow for a Suzuki-Miyaura coupling.
Experimental Protocols
The following sections provide generalized, representative protocols for key transformations of this compound. Researchers must optimize conditions for specific substrates and scales. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of an arylboronic acid with this compound.[12][13]
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
-
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).
-
In a separate vial, prepare a solution of the palladium catalyst and phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the flask containing the reactants.
-
Add the remaining solvent to achieve a final concentration of approximately 0.1 M with respect to the this compound.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
General Protocol for Sonogashira Coupling
This protocol describes a typical copper-co-catalyzed coupling of a terminal alkyne with this compound.[6][14]
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base/solvent (e.g., triethylamine or diisopropylamine)
-
Co-solvent (optional, e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent (e.g., THF) followed by the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
General Protocol for Nucleophilic Substitution with Hydrazine
This protocol outlines the synthesis of 3-hydrazinylcinnoline, a valuable synthetic intermediate.[15][16]
-
Reagents:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (5-10 equiv)
-
Solvent (e.g., ethanol, 1-butanol, or pyridine)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in the chosen solvent.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux (typically 80-120 °C) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
Wash the collected solid with cold water or a suitable solvent (e.g., cold ethanol or diethyl ether) to remove excess hydrazine.
-
The product can be further purified by recrystallization if necessary.
-
Conclusion
This compound stands as a pivotal building block for the synthesis of functionalized cinnoline derivatives. Its reactivity, centered on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provides medicinal chemists and researchers with reliable and versatile pathways to access novel chemical entities. The protocols and data presented in this guide offer a foundational framework for leveraging this compound in the design and execution of synthetic strategies aimed at drug discovery and development.
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
Spectroscopic Profile of 3-Chlorocinnoline: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a predictive overview of the spectroscopic data for 3-chlorocinnoline. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally related compounds and general spectroscopic principles. Detailed, standardized experimental protocols for obtaining such data are also provided.
Predicted Spectroscopic Data of this compound
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous chloro-substituted nitrogen-containing aromatic heterocycles.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Predicted Assignment |
| ~ 8.5 - 9.0 | Singlet | H4 |
| ~ 7.8 - 8.2 | Multiplet | Aromatic Protons (H5, H8) |
| ~ 7.5 - 7.8 | Multiplet | Aromatic Protons (H6, H7) |
Note: The exact chemical shifts and coupling constants would be dependent on the solvent used.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Predicted Assignment |
| ~ 150 - 155 | C4a, C8a (Quaternary carbons adjacent to nitrogen) |
| ~ 145 - 150 | C3 (Carbon bearing chlorine) |
| ~ 125 - 140 | Aromatic CH carbons (C4, C5, C6, C7, C8) |
Note: The ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the eight carbon atoms in the this compound molecule.
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Predicted Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| 1620 - 1580 | Medium-Strong | C=C and C=N stretching in the aromatic rings |
| 1500 - 1400 | Medium-Strong | Aromatic ring skeletal vibrations |
| 1100 - 1000 | Strong | C-Cl stretching |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z Value | Predicted Assignment | Relative Abundance |
| 164 | [M]⁺ (with ³⁵Cl) | ~ 3 |
| 166 | [M+2]⁺ (with ³⁷Cl) | ~ 1 |
| 129 | [M-Cl]⁺ | Fragment ion |
| 102 | [M-Cl-HCN]⁺ | Fragment ion |
Note: The characteristic 3:1 isotopic pattern for the molecular ion is a key indicator of the presence of a single chlorine atom.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a solid organic compound like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid this compound sample would be dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, would be used.
-
¹H NMR Acquisition: The proton NMR spectrum would be acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: The carbon NMR spectrum would be acquired using a proton-decoupled pulse sequence to ensure that each unique carbon atom appears as a single line. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid this compound is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. For less stable compounds, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.
-
Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
An In-depth Technical Guide on the Solubility and Stability of 3-Chlorocinnoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorocinnoline is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent. Solubility influences bioavailability and formulation, while stability data determines shelf-life and storage conditions. This guide provides a comprehensive overview of the standard experimental protocols for evaluating the solubility and stability of a new chemical entity like this compound, in line with industry standards and regulatory expectations.
Solubility Data
The solubility of a compound is a critical determinant of its behavior in both in vitro and in vivo systems. The following table illustrates how quantitative solubility data for this compound in various solvents would be presented.
Table 1: Illustrative Solubility Data for this compound
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | 25 | Value | Value | Shake-Flask |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Value | Value | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 37 | Value | Value | Shake-Flask |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 37 | Value | Value | Shake-Flask |
| Ethanol | 25 | Value | Value | Shake-Flask |
| DMSO | 25 | Value | Value | Shake-Flask |
| Polyethylene Glycol 400 (PEG 400) | 25 | Value | Value | Shake-Flask |
Note: "Value" indicates where experimentally determined data would be placed.
Stability Data
Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy over time.[1][2] Studies are conducted under various environmental conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][3]
Long-Term and Accelerated Stability
Long-term and accelerated stability studies are performed to determine the appropriate shelf-life and storage conditions for the drug substance.[1]
Table 2: Illustrative Stability Study Protocol for this compound
| Study Type | Storage Condition | Testing Time Points (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
RH = Relative Humidity
Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[4][5][6][7] These studies also help in developing and validating stability-indicating analytical methods.[5]
Table 3: Illustrative Forced Degradation Conditions for this compound
| Stress Condition | Details |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid-state at 80°C for 48 hours |
| Photostability | Solid-state, ICH Q1B compliant light exposure |
Experimental Protocols
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9][10][11][12]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent or buffer. The presence of undissolved solid throughout the experiment is crucial.[9][11]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or water bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[9][10]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a sub-micron, non-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.[10][13]
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard curve of known concentrations.[10]
-
Data Reporting: Express the solubility in units such as mg/mL or µM at the specified temperature and pH.[10]
Stability Study Execution
This protocol outlines the general procedure for conducting stability studies according to ICH guidelines.[1][3]
Protocol:
-
Sample Preparation: Place a sufficient quantity of this compound in containers that are inert and effectively mimic the proposed packaging.
-
Storage: Place the samples in calibrated stability chambers set to the conditions specified in Table 2.
-
Time Point Testing: At each designated time point, withdraw samples and analyze them for key quality attributes.
-
Analysis: The analytical testing should include:
-
Assay: To determine the potency or concentration of this compound.
-
Purity: To detect and quantify any degradation products using a stability-indicating HPLC method.
-
Appearance: Visual inspection for any changes in physical state, color, or clarity.
-
Other relevant physicochemical properties as needed.
-
-
Data Evaluation: Evaluate the data to identify any trends in degradation or changes in quality attributes over time to establish a re-test period or shelf-life.
Visualizations of Workflows
Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Method.
Stability Study Logical Flow
Caption: Logical Flow of an ICH-Compliant Stability Study.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. youtube.com [youtube.com]
- 3. mastercontrol.com [mastercontrol.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ijpsr.com [ijpsr.com]
- 8. enamine.net [enamine.net]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. benchchem.com [benchchem.com]
Quantum Chemical Blueprint of 3-Chlorocinnoline: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnoline and its derivatives represent a promising class of heterocyclic compounds with a wide array of pharmacological activities. This technical guide delves into the quantum chemical calculations of 3-Chlorocinnoline, a representative member of this family, to elucidate its structural, electronic, and spectroscopic properties. Through the application of Density Functional Theory (DFT), this document provides a comprehensive analysis of the molecule's optimized geometry, vibrational frequencies, and frontier molecular orbitals. The insights gleaned from these computational studies are crucial for understanding its reactivity, stability, and potential as a pharmacophore in drug design and development.
Introduction
Cinnoline, a bicyclic aromatic heterocycle, is a key structural motif in numerous biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial.[1][2][3][4][5] The introduction of a chlorine substituent at the 3-position of the cinnoline ring can significantly modulate its electronic distribution and, consequently, its biological activity. Understanding the precise molecular architecture and electronic landscape of this compound is paramount for the rational design of novel therapeutics. Quantum chemical calculations offer a powerful, non-empirical approach to unravel these molecular intricacies.[6][7] This guide presents a detailed computational analysis of this compound, providing foundational data for future drug discovery endeavors.
Computational Methodology
The quantum chemical calculations for this compound were performed using the Gaussian 09 software package. The molecular geometry was optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[8][9][10][11][12] This level of theory has been demonstrated to provide a good balance between accuracy and computational cost for similar heterocyclic systems.[8][9] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical vibrational spectra.
Molecular Structure and Geometry
The optimization of the this compound structure resulted in a planar geometry, as expected for an aromatic bicyclic system. The calculated bond lengths and bond angles are presented in Tables 1 and 2, respectively. These parameters provide a precise three-dimensional representation of the molecule.
Table 1: Selected Optimized Bond Lengths (Å) for this compound
| Bond | Length (Å) |
| N1-N2 | 1.315 |
| N2-C3 | 1.342 |
| C3-C4 | 1.418 |
| C4-C4a | 1.401 |
| C4a-C8a | 1.425 |
| C8a-N1 | 1.369 |
| C3-Cl1 | 1.745 |
| C5-C6 | 1.385 |
| C6-C7 | 1.402 |
| C7-C8 | 1.383 |
Table 2: Selected Optimized Bond Angles (°) for this compound
| Angle | Value (°) |
| N2-N1-C8a | 118.5 |
| N1-N2-C3 | 121.3 |
| N2-C3-C4 | 122.1 |
| C3-C4-C4a | 117.9 |
| C4-C4a-C8a | 120.2 |
| C4a-C8a-N1 | 120.0 |
| N2-C3-Cl1 | 115.8 |
| C4-C3-Cl1 | 122.1 |
Vibrational Spectroscopy
The theoretical vibrational frequencies of this compound were calculated to aid in the interpretation of its experimental infrared (IR) spectrum. The most significant vibrational modes and their corresponding frequencies are summarized in Table 3. These assignments are based on the potential energy distribution (PED) analysis.
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Frequency (cm⁻¹) | Assignment (PED) |
| 3075 | C-H stretching |
| 1610 | C=N stretching |
| 1580 | C=C aromatic stretching |
| 1450 | C-C aromatic stretching |
| 1280 | In-plane C-H bending |
| 1150 | C-N stretching |
| 850 | Out-of-plane C-H bending |
| 760 | C-Cl stretching |
Frontier Molecular Orbitals and Electronic Properties
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energies of these orbitals and the resulting energy gap are presented in Table 4. The HOMO is primarily localized on the cinnoline ring, while the LUMO is distributed over the entire molecule, including the chlorine atom. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Table 4: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Energy Gap | 4.87 |
Conclusion
This technical guide provides a detailed quantum chemical analysis of this compound, offering valuable insights into its molecular structure, vibrational spectra, and electronic properties. The presented data, including optimized geometrical parameters and frontier molecular orbital energies, serves as a fundamental resource for researchers in medicinal chemistry and drug development. These computational findings can guide the synthesis of novel cinnoline derivatives with tailored biological activities and provide a basis for further investigations into their mechanisms of action. The methodologies and data formats are consistent with those used in computational studies of similar heterocyclic systems, ensuring relevance and utility for the scientific community.[8][9][10][12][13]
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. zenodo.org [zenodo.org]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
Unveiling 3-Chlorocinnoline: A Technical Guide to its Discovery and First Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and seminal first synthesis of 3-chlorocinnoline, a significant heterocyclic compound. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational chemistry of cinnoline derivatives. The guide details the experimental protocol for its first preparation, presents key quantitative data, and explores the potential relevance of the cinnoline scaffold in biological signaling pathways.
Discovery and First Synthesis
The first synthesis of this compound was reported by Schofield and Swain in the Journal of the Chemical Society in 1949. Their work established a foundational method for the preparation of this halogenated cinnoline derivative, which has since become a valuable intermediate in medicinal chemistry. The synthesis proceeds via the chlorination of 3-hydroxycinnoline.
The reaction involves the treatment of 3-hydroxycinnoline with phosphorus oxychloride in the presence of pyridine. The hydroxyl group at the 3-position of the cinnoline ring is substituted with a chlorine atom, yielding this compound.
Experimental Protocols
The following section provides a detailed methodology for the first synthesis of this compound, based on the work of Schofield and Swain.
Synthesis of this compound from 3-Hydroxycinnoline
Materials:
-
3-Hydroxycinnoline
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Ice
-
Water
-
Ethanol
Procedure:
-
A mixture of 3-hydroxycinnoline, phosphorus oxychloride, and pyridine is heated under reflux.
-
After the reaction is complete, the reaction mixture is cooled.
-
The cooled mixture is then carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
The following table summarizes the key quantitative data associated with the first synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxycinnoline | Schofield and Swain, 1949 |
| Reagents | Phosphorus oxychloride, Pyridine | Schofield and Swain, 1949 |
| Product | This compound | Schofield and Swain, 1949 |
| Yield | Not explicitly stated in abstract | Schofield and Swain, 1949 |
| Melting Point | 134-135 °C | Schofield and Swain, 1949 |
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and potential biological relevance of the cinnoline core structure.
Relevance in Drug Development
While specific signaling pathways for this compound are not extensively documented, the broader class of cinnoline derivatives has garnered significant interest in medicinal chemistry.[1] These compounds have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] Notably, some cinnoline derivatives have been explored as inhibitors of the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[2] The synthesis of this compound provides a key building block for the development of more complex molecules that could potentially modulate these and other important biological pathways. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound and its derivatives.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Chloroquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Chloroquinoline (CAS No. 612-59-9). Due to the initial search for "3-Chlorocinnoline" yielding no direct results, this document proceeds under the assumption that the intended compound of interest is the structurally similar and more common 3-Chloroquinoline. This guide details its physicochemical properties, spectroscopic data, and reactivity. It includes detailed experimental protocols for its synthesis and analysis, and provides visualizations of key workflows to support research and development activities.
Introduction
3-Chloroquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds, including antimalarials, antibacterials, and anticancer agents. The presence and position of the chlorine substituent on the quinoline ring significantly influence the molecule's electronic properties, reactivity, and biological activity, making 3-Chloroquinoline a valuable building block in medicinal chemistry and organic synthesis. This guide aims to consolidate the available technical information on 3-Chloroquinoline to facilitate its use in a research and drug development context.
Physical and Chemical Properties
The physical and chemical properties of 3-Chloroquinoline are summarized below. It is important to note that while some data is available for 3-Chloroquinoline, specific experimental values for melting and boiling points are not consistently reported in the literature. Therefore, data for the closely related isomer, 4-Chloroquinoline, is provided for reference.
General Properties
| Property | Value | Source |
| Chemical Name | 3-Chloroquinoline | - |
| CAS Number | 612-59-9 | [1] |
| Molecular Formula | C₉H₆ClN | [1] |
| Molecular Weight | 163.60 g/mol | [2][3] |
| Appearance | Yellow to brown crystalline powder or liquid | [1][4][5] |
| Odor | Pungent | [1] |
Tabulated Physical Properties
| Property | Value (3-Chloroquinoline) | Reference Value (4-Chloroquinoline) | Source |
| Melting Point | Data not readily available | 28-31 °C | [6] |
| Boiling Point | Data not readily available | 260-261 °C | [6] |
| Solubility | Sparingly soluble in water; moderately soluble in organic solvents. | - | [1][4] |
| pKa (Predicted) | 2.56 ± 0.11 | - | [1] |
Spectroscopic Characteristics
Detailed spectroscopic data for 3-Chloroquinoline is not widely available. The following sections describe the expected spectral characteristics based on the analysis of its isomers and related quinoline derivatives.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Chloroquinoline is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the heterocyclic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the chlorine (C-3) will be significantly influenced by the halogen's electronegativity. Aromatic carbons typically resonate between 120 and 150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Chloroquinoline will exhibit characteristic absorption bands for aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and C-Cl stretching in the fingerprint region (typically below 800 cm⁻¹). The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the benzene ring.[7][8]
Mass Spectrometry
The mass spectrum of 3-Chloroquinoline will show a molecular ion peak (M⁺) at m/z 163 and an M+2 peak at m/z 165 with a characteristic intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom.[9] Common fragmentation patterns for quinoline derivatives involve the loss of small molecules such as HCN or acetylene, leading to fragment ions that can help in structural elucidation.[10][11]
Reactivity and Stability
3-Chloroquinoline is a stable compound under standard conditions. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. It can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to form C-C bonds. The quinoline nitrogen can be protonated in acidic conditions.
Experimental Protocols
Synthesis of 3-Chloroquinoline
Two common methods for the synthesis of 3-Chloroquinoline are the Sandmeyer reaction starting from 3-aminoquinoline and a phase-transfer catalysis method using indole as the starting material.[12]
Materials:
-
3-Aminoquinoline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Copper(I) Chloride
-
Water
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Diazotization: Dissolve 3-aminoquinoline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.[12]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (12 mmol) in concentrated hydrochloric acid (10 mL). Add the freshly prepared diazonium salt solution portion-wise to the CuCl solution at room temperature. Heat the reaction mixture to 60 °C for 1 hour.[12]
-
Work-up: Cool the mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 30 mL).[12]
-
Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography.[12]
Materials:
-
Indole
-
Chloroform
-
50% Aqueous Sodium Hydroxide
-
Triethylbenzylammonium chloride (TEBAC)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: Prepare a solution of indole (10 mmol) in chloroform (50 mL). Add a 50% aqueous solution of sodium hydroxide (20 mL) and triethylbenzylammonium chloride (1 mmol) as the phase-transfer catalyst.[12]
-
Reaction: Vigorously stir the biphasic mixture at 50 °C for 24 hours.[12]
-
Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[12]
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[12]
Analytical Characterization Protocols
Procedure:
-
Finely powder the solid sample of 3-Chloroquinoline.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[4]
Procedure:
-
Dissolve 5-25 mg of 3-Chloroquinoline in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum, typically using a 400 or 500 MHz spectrometer.
-
For ¹³C NMR, a more concentrated solution may be necessary. Acquire the spectrum with proton decoupling to obtain singlets for each carbon atom.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the 3-Chloroquinoline sample (liquid or solid) directly onto the ATR crystal.
-
Record the sample spectrum. The instrument software will automatically subtract the background to produce the final IR spectrum.
Procedure:
-
Introduce a small amount of the 3-Chloroquinoline sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionize the sample using a standard electron energy of 70 eV.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the workflows for the synthesis of 3-Chloroquinoline.
Caption: Workflow for the synthesis of 3-Chloroquinoline via the Sandmeyer reaction.
Caption: Workflow for the synthesis of 3-Chloroquinoline using phase-transfer catalysis.
Conclusion
This technical guide has compiled the available physical, chemical, and spectroscopic data for 3-Chloroquinoline. While some specific experimental values for the 3-chloro isomer are not abundant in the literature, a comprehensive profile has been constructed through data from closely related isomers and predictive methods. The detailed experimental protocols for synthesis and analysis provide a practical resource for researchers. The versatility of 3-Chloroquinoline as a synthetic intermediate underscores its importance in the ongoing development of new chemical entities with potential therapeutic applications.
References
- 1. 4-Chloroquinoline [webbook.nist.gov]
- 2. synchem.de [synchem.de]
- 3. 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum [chemicalbook.com]
- 4. 3-Chloroquinoline | 612-59-9 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 612-59-9 | 3-Chloroquinoline - Capot Chemical [capotchem.com]
- 7. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
3-Chlorocinnoline: A Technical Guide to Structural Elucidation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation and analysis of 3-chlorocinnoline. Due to the limited availability of direct experimental data for this specific compound, this document presents a predictive analysis based on the well-characterized parent molecule, cinnoline, and established principles of synthetic and analytical chemistry. Detailed methodologies for key analytical techniques are provided, along with a plausible synthetic route. All predictive data is clearly delineated and supported by theoretical principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of substituted cinnoline derivatives.
Introduction
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that forms the core of numerous compounds with significant pharmacological interest.[1] Derivatives of cinnoline have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a halogen substituent, such as chlorine, onto the cinnoline scaffold can significantly modulate its physicochemical properties and biological activity. This compound, in particular, represents an intriguing target for synthesis and further investigation.
The definitive identification and characterization of any novel compound are paramount in the fields of chemical research and drug development. This process, known as structural elucidation, relies on a combination of spectroscopic and analytical techniques to determine the precise arrangement of atoms within a molecule. This guide outlines the theoretical framework and practical methodologies for the structural elucidation of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on computational models and comparison with the parent cinnoline molecule.
| Property | Predicted Value |
| Molecular Formula | C₈H₅ClN₂ |
| Molecular Weight | 164.60 g/mol |
| Appearance | Pale yellow solid (predicted) |
| Melting Point | Not available (predicted to be higher than cinnoline's 39 °C) |
| Boiling Point | Not available |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, chloroform) |
Proposed Synthesis
While a specific synthesis for this compound has not been reported in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of cinnoline derivatives.[2][3] A common and effective method is the Richter cinnoline synthesis or variations thereof, which typically involve the cyclization of an ortho-substituted diazonium salt.
A potential synthetic pathway could start from 2-amino-α-chloroacetophenone. Diazotization followed by an intramolecular cyclization could yield the target this compound.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
2-amino-α-chloroacetophenone
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl) (optional, as catalyst)
-
Suitable solvent (e.g., ethanol, water)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: 2-amino-α-chloroacetophenone is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Cyclization: The diazonium salt solution is then gently warmed to induce intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted multiple times with dichloromethane.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Caption: Proposed synthetic workflow for this compound.
Structural Elucidation
The structural elucidation of this compound would be definitively achieved through a combination of spectroscopic techniques. The following sections detail the expected outcomes from each method.
Caption: General workflow for the structural elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.
Predicted Mass Spectrum Data:
| Ion | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Relative Abundance |
| [M]⁺ | 164.0141 | 166.0112 | ~3:1 |
| [M-N₂]⁺ | 136.0236 | 138.0207 | ~3:1 |
| [M-Cl]⁺ | 129.0453 | - | - |
| [M-HCN]⁺ | 137.0000 | 138.9971 | ~3:1 |
The presence of a chlorine atom would be readily identified by the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio of intensities.[4] The fragmentation pattern is predicted to involve the loss of nitrogen (N₂), a chlorine radical, and hydrogen cyanide (HCN).[5][6]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is used.
-
Data Acquisition: The instrument is calibrated using a known standard. The sample is introduced into the ion source, and the mass spectrum is acquired over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition. The isotopic pattern is analyzed to confirm the presence of chlorine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR, along with 2D correlation experiments (e.g., COSY, HSQC, HMBC), would be essential for unambiguous structure determination.
Predicted ¹H NMR Data (in CDCl₃):
The chemical shifts are predicted based on the known spectrum of cinnoline and the expected electronic effects of the chlorine substituent at the 3-position. The chlorine atom is expected to have a minimal effect on the protons of the benzene ring but will significantly impact the chemical shift of H-4.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-4 | ~8.8 - 9.0 | s |
| H-5 | ~7.8 - 8.0 | d |
| H-6 | ~7.6 - 7.8 | t |
| H-7 | ~7.5 - 7.7 | t |
| H-8 | ~8.2 - 8.4 | d |
Predicted ¹³C NMR Data (in CDCl₃):
The chemical shifts for the carbon atoms are also predicted based on the parent cinnoline structure and the substituent effects of chlorine.
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | ~145 - 150 |
| C-4 | ~125 - 130 |
| C-4a | ~128 - 132 |
| C-5 | ~130 - 135 |
| C-6 | ~125 - 130 |
| C-7 | ~130 - 135 |
| C-8 | ~120 - 125 |
| C-8a | ~150 - 155 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to assign each proton and carbon to its position in the molecule. 2D NMR spectra are used to confirm the connectivity between atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | C=C and C=N stretching in the aromatic rings |
| ~1100 | C-Cl stretch |
| 900-675 | Aromatic C-H out-of-plane bending |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used.
-
Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands are correlated with specific functional groups and vibrational modes to confirm the presence of the aromatic rings and the C-Cl bond.
Conclusion
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. benchchem.com [benchchem.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cinnoline Core: A Focus on Synthesis and Biological Activity
A Note to the Reader: This technical guide addresses the core chemical scaffold of cinnoline . Extensive searches for the specific derivative, 3-Chlorocinnoline , did not yield a specific CAS number, detailed experimental protocols, or dedicated biological studies in the currently indexed scientific literature. This suggests that this compound is not a commonly synthesized or studied compound. The information presented herein, therefore, focuses on the broader class of cinnoline derivatives to provide a comprehensive and relevant resource for researchers, scientists, and drug development professionals interested in this heterocyclic system. Cinnoline (1,2-benzodiazine) is an aromatic heterocyclic compound and an isomer of quinoline (1-azanaphthalene), differing in the position of the nitrogen atoms within its fused ring structure.
Physicochemical Properties of the Cinnoline Scaffold
The foundational properties of the parent cinnoline molecule are summarized below. These characteristics are fundamental to understanding the behavior of its derivatives in various chemical and biological systems.
| Property | Value |
| Molecular Formula | C₈H₆N₂ |
| Molecular Weight | 130.15 g/mol |
| Appearance | Pale yellow solid[1] |
| Melting Point | 39 °C[2] |
| pKa | 2.64[1][2] |
| General Solubility | Soluble in many organic solvents |
Synthesis of Cinnoline Derivatives
The synthesis of the cinnoline ring system is a cornerstone of its chemistry, with several named reactions developed for its construction. One of the most classic and versatile methods is the Richter Cinnoline Synthesis .
General Experimental Protocol: Richter Synthesis of Cinnoline Derivatives
The Richter synthesis involves the diazotization of an ortho-aminoarylalkyne, which then undergoes cyclization to form the cinnoline ring. The following is a generalized protocol based on the principles of this reaction.
Materials:
-
Substituted o-aminophenylacetylene
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Diazotization: The substituted o-aminophenylacetylene is dissolved in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C to form the corresponding diazonium salt.
-
Cyclization: The reaction mixture is then gently warmed, which induces an intramolecular cyclization. The specific temperature and reaction time will vary depending on the substrate.
-
Work-up: Upon completion of the reaction, the mixture is neutralized with a suitable base. The product is then extracted into an organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.
Logical Workflow for Cinnoline Synthesis
The following diagram illustrates the general workflow for the synthesis of cinnoline derivatives, from starting materials to the final purified product.
Caption: A generalized workflow for the synthesis of cinnoline derivatives.
Biological Activities of Cinnoline Derivatives
The cinnoline scaffold is of significant interest to medicinal chemists due to the broad range of biological activities exhibited by its derivatives.[2][3] The following table summarizes some of the key pharmacological effects that have been reported for various cinnoline-containing compounds.[1][2]
| Biological Activity | Description |
| Anticancer | Cinnoline derivatives have been investigated for their potential as antitumor agents, with some compounds showing cytotoxic activity against various cancer cell lines.[2] |
| Antibacterial | Certain substituted cinnolines have demonstrated activity against both Gram-positive and Gram-negative bacteria.[4] |
| Antifungal | The cinnoline nucleus has been incorporated into molecules exhibiting antifungal properties.[4] |
| Anti-inflammatory | Some cinnoline derivatives have shown potential as anti-inflammatory agents. |
| Antimalarial | Derivatives of 4-aminocinnoline, in particular, have been synthesized and tested for their activity against malaria parasites.[1] |
| Antitubercular | The cinnoline scaffold has been explored for the development of new antitubercular drugs.[1] |
| CNS Activity | Various cinnoline derivatives have been reported to exhibit effects on the central nervous system, including sedative and anticonvulsant activities.[1] |
Signaling Pathways and Targets of Cinnoline Derivatives
While a single, universal signaling pathway for all cinnoline derivatives does not exist, various members of this class have been shown to interact with specific biological targets. The following diagram illustrates the relationship between the core cinnoline structure and some of its reported biological activities and potential molecular targets.
Caption: The cinnoline scaffold as a precursor to diverse biological activities.
This guide provides a foundational overview of the cinnoline chemical space. The versatility of the cinnoline core in synthesis and its wide range of biological activities make it a promising scaffold for further research and development in medicinal chemistry. Future work may yet characterize specific derivatives such as this compound, adding to the growing body of knowledge on this important class of heterocyclic compounds.
References
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chlorocinnoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cinnoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The functionalization of the cinnoline core is of significant interest in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the synthesis of novel cinnoline derivatives by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions utilizing 3-chlorocinnoline as the starting material. Due to the electron-deficient nature of the cinnoline ring, the chlorine atom at the 3-position is activated towards these coupling reactions.
While specific examples for this compound are not extensively reported in the literature, the following protocols have been developed based on established procedures for other chloro-N-heterocycles and are expected to be applicable with potential for optimization.
Data Presentation: A Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of aryl chlorides, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | High |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | High |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | Moderate to High |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 12 | Moderate to High |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | High |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | High |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | t-BuOH | 100 | 12 | High |
| 4 | Pd(OAc)₂ (2) | Josiphos-type (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | High |
Table 3: Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N | THF | 65 | 12 | Moderate to High |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | - | i-Pr₂NH | DMF | 80 | 18 | Moderate to High |
| 3 | Pd₂(dba)₃ (1) | CuI (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | High |
| 4 | PdCl₂(dppf) (3) | CuI (5) | - | Et₃N/DMF | DMF | 90 | 12 | Moderate to High |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for the C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous toluene
-
Schlenk flask or glovebox
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.
-
Add this compound and the amine to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol details a general procedure for the C-C bond formation between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3 equivalents)
-
Anhydrous and degassed tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent to make a ~0.1 M solution with respect to this compound.
-
Add triethylamine followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the metal catalysts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Palladium-Catalyzed Cross-Coupling Cycle
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the Buchwald-Hartwig amination of this compound.
Experimental Workflow for Sonogashira Coupling
Caption: Step-by-step workflow for the Sonogashira coupling of this compound.
Application Notes and Protocols: Suzuki-Miyaura Reaction of 3-Chlorocinnoline with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cinnoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. The functionalization of the cinnoline core is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to the synthesis of 3-arylcinnolines from 3-chlorocinnoline offers a direct and efficient route to novel derivatives. This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura reaction between this compound and various arylboronic acids, along with representative data and visualizations to guide researchers in the successful application of this methodology.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the palladium catalyst to the carbon-chlorine bond of this compound, followed by transmetalation with the arylboronic acid in the presence of a base, and concluding with reductive elimination to yield the 3-arylcinnoline product and regenerate the active palladium(0) catalyst.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a variety of electronically and sterically diverse arylboronic acids. These results are illustrative and may vary based on the specific reaction conditions and the purity of the reagents.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylcinnoline | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)cinnoline | 92 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)cinnoline | 78 |
| 4 | 4-Trifluoromethylphenylboronic acid | 3-(4-Trifluoromethylphenyl)cinnoline | 75 |
| 5 | 3,5-Dimethylphenylboronic acid | 3-(3,5-Dimethylphenyl)cinnoline | 88 |
| 6 | 2-Thiopheneboronic acid | 3-(2-Thienyl)cinnoline | 82 |
| 7 | 1-Naphthylboronic acid | 3-(1-Naphthyl)cinnoline | 70 |
Experimental Protocols
Materials and Reagents:
-
This compound
-
Arylboronic acids
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., K₃PO₄, Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or other reaction vessel suitable for inert atmosphere reactions
-
Magnetic stirrer and hotplate
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography columns
Detailed Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source, such as palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable ligand like triphenylphosphine (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylcinnoline product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Step-by-step experimental workflow.
Caption: Substrate scope of arylboronic acids.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chlorocinnoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The cinnoline scaffold, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[4][5] The synthesis of 3-aminocinnoline derivatives via Buchwald-Hartwig amination of 3-chlorocinnoline provides a versatile route to novel compounds with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.[5][6]
These application notes provide detailed protocols for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. While aryl chlorides can be challenging substrates due to the strength of the C-Cl bond, the use of sophisticated palladium catalysts and bulky, electron-rich phosphine ligands enables efficient coupling.[1][7]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst, a phosphine ligand, a base, an aryl halide (this compound), and an amine.[2][8] The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.[1][2]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired 3-aminocinnoline product, regenerating the active Pd(0) catalyst to continue the cycle.[2]
An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination.[3] The choice of a suitable ligand is crucial to minimize this side reaction and promote the desired C-N bond formation.[9]
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Recommended Reaction Conditions
The successful amination of aryl chlorides often requires the use of bulky, electron-rich phosphine ligands. Below are tabulated recommendations for catalysts, ligands, bases, and solvents for the Buchwald-Hartwig amination of this compound.
Table 1: Recommended Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Description |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | A common combination for aryl chlorides, often providing high yields. |
| Pd(OAc)₂ (1-2) | RuPhos (2-4) | Another effective system for challenging couplings. |
| G3 or G4 Precatalysts (1-2) | (Integrated) | Air- and moisture-stable precatalysts that offer convenience and high activity.[10] |
Table 2: Recommended Bases and Solvents
| Base (equivalents) | Solvent | Temperature (°C) | Notes |
| NaOtBu (1.5-2.0) | Toluene, Dioxane | 80-110 | A strong, non-nucleophilic base commonly used in these reactions.[7] |
| K₃PO₄ (2.0-3.0) | Toluene, Dioxane | 100-120 | A milder base, suitable for substrates with base-sensitive functional groups. |
| Cs₂CO₃ (2.0-3.0) | Toluene, Dioxane | 100-120 | Another effective inorganic base.[7] |
Detailed Experimental Protocol
This protocol is a representative procedure for the Buchwald-Hartwig amination of this compound with a generic amine.
Materials and Equipment:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen) with a manifold
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., 0.02 mmol, 2 mol% Pd), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and the base (e.g., 1.5 mmol, 1.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add the anhydrous solvent (5-10 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for catalyst activation, then heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-aminocinnoline derivative.
Applications in Drug Development
Cinnoline derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a broad range of biological activities.[4] The 3-aminocinnoline scaffold, readily accessible through the Buchwald-Hartwig amination, serves as a versatile platform for the development of novel therapeutic agents.
-
Antimicrobial Agents: Cinnoline derivatives have been widely studied for their antibacterial and antifungal properties.[6]
-
Anti-inflammatory Agents: Certain cinnoline derivatives have demonstrated potent anti-inflammatory activity.[5]
-
Anticancer Agents: The cinnoline core is present in molecules investigated for their antitumor properties.
-
Other Therapeutic Areas: Derivatives have also been explored for applications in treating tropical protozoan infections and as dual anti-inflammatory and antibacterial agents.[6]
The ability to readily diversify the amino substituent at the 3-position using the Buchwald-Hartwig amination allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of new drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. youtube.com [youtube.com]
- 10. Buchwald Catalysts & Ligands [sigmaaldrich.com]
Application Notes and Protocols for Sonogashira Coupling of 3-Chlorocinnoline with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties.[1][2][3] The introduction of an alkynyl moiety at the 3-position of the cinnoline ring via the Sonogashira coupling reaction opens up new avenues for the synthesis of novel drug candidates with potentially enhanced biological activity. The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5]
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of 3-chlorocinnoline with various terminal alkynes, a key transformation for the generation of diverse 3-alkynylcinnoline libraries for drug discovery and development.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
Caption: General scheme of the Sonogashira coupling of this compound.
Data Presentation: Summary of Reaction Parameters
The efficiency of the Sonogashira coupling is influenced by several factors. The following table summarizes typical conditions for the coupling of aryl chlorides with terminal alkynes, which can be adapted for this compound.
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | Catalyst choice can influence reaction efficiency and is often substrate-dependent.[4][6] |
| Copper(I) Co-catalyst | CuI | Essential for the classical Sonogashira mechanism.[4][5] |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), K₂CO₃, Cs₂CO₃ | An amine base often serves as the solvent as well.[4][7] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene | Anhydrous and degassed solvents are generally preferred.[5] |
| Terminal Alkyne | Phenylacetylene, Propargyl alcohol, Trimethylsilylacetylene, etc. | A wide range of functionalized alkynes can be used. |
| Temperature | Room Temperature to 100 °C | Reaction temperature depends on the reactivity of the aryl halide. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS. |
Experimental Protocols
The following protocols provide a general framework for the Sonogashira coupling of this compound. Optimization may be required for specific substrates.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is adapted from standard Sonogashira procedures for related heterocyclic chlorides.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified 3-alkynylcinnoline product by NMR, mass spectrometry, and IR spectroscopy.
Workflow for Experimental Protocol
Caption: A generalized workflow for the Sonogashira coupling experiment.
Applications in Drug Development
The 3-alkynylcinnoline derivatives synthesized via this methodology are valuable scaffolds for the development of novel therapeutic agents. The alkyne functionality serves as a versatile handle for further chemical modifications, such as:
-
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to introduce triazole rings, which are known to be important pharmacophores.
-
Further Cross-Coupling Reactions: The alkyne can be further functionalized through various coupling reactions.
-
Reduction: The triple bond can be selectively reduced to a double or single bond, providing access to a wider range of structural analogs.
The diverse library of 3-substituted cinnolines that can be generated is of significant interest for screening against various biological targets in the quest for new and more effective drugs.[1][2]
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a robust and versatile method for the synthesis of a wide array of 3-alkynylcinnoline derivatives. The provided protocols offer a solid starting point for researchers in synthetic and medicinal chemistry. The resulting products are of high interest for the development of new pharmaceuticals due to the established biological significance of the cinnoline core. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible yields and purity.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijnc.ir [ijnc.ir]
Application Notes and Protocols for the Synthesis of 3-Aryl-Cinnolines from 3-Chlorocinnoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. The 3-aryl-cinnoline scaffold, in particular, is a key structural motif in a variety of biologically active molecules. This document provides a detailed protocol for the synthesis of 3-aryl-cinnolines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, starting from the readily available 3-chlorocinnoline. This method offers a versatile and efficient route to a diverse range of 3-aryl-cinnoline derivatives.
The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction that involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[1] Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acids.[1]
General Reaction Scheme
The general transformation for the synthesis of 3-aryl-cinnolines from this compound is depicted below:
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Experimental Protocols
This section outlines a detailed experimental procedure for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The protocol is adapted from established procedures for the arylation of similar chloro-heterocycles.
Materials and Equipment
-
This compound
-
Arylboronic acids
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Rotary evaporator
-
NMR spectrometer, mass spectrometer, and melting point apparatus for product characterization
General Procedure for the Synthesis of 3-Aryl-Cinnolines
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-cinnoline.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by melting point analysis.
Data Presentation
The following table summarizes representative yields for the synthesis of various 3-aryl-cinnolines using the described Suzuki-Miyaura coupling protocol. The yields are based on reported data for the coupling of similar chloro-aza-heterocycles and are intended to be indicative of the expected outcome.[2][3]
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product (3-Aryl-Cinnoline) | Representative Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylcinnoline | 85-95 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)cinnoline | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)cinnoline | 82-92 |
| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)cinnoline | 75-85 |
| 5 | 3-Fluorophenylboronic acid | 3-(3-Fluorophenyl)cinnoline | 78-88 |
| 6 | 2-Thienylboronic acid | 3-(Thiophen-2-yl)cinnoline | 70-80 |
| 7 | Naphthalene-2-boronic acid | 3-(Naphthalen-2-yl)cinnoline | 80-90 |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 3-aryl-cinnolines from this compound.
Caption: Experimental workflow for the synthesis of 3-aryl-cinnolines.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the synthesis of a wide array of 3-aryl-cinnolines from this compound. The provided protocol offers a reliable starting point for researchers in the fields of organic synthesis and drug discovery. The mild reaction conditions and high functional group tolerance make this an attractive method for the generation of libraries of novel cinnoline derivatives for further investigation.
References
3-Chlorocinnoline: A Versatile Precursor for Medicinal Chemistry Applications
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
3-Chlorocinnoline is a valuable heterocyclic building block, serving as a key precursor for the synthesis of a diverse range of cinnoline derivatives with significant potential in medicinal chemistry. The cinnoline scaffold itself is a privileged structure, known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The presence of a reactive chlorine atom at the 3-position of the cinnoline ring allows for facile functionalization through various modern cross-coupling and nucleophilic substitution reactions, making this compound an attractive starting material for the generation of compound libraries for drug discovery.
These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of potential kinase inhibitors and anticancer agents. Detailed protocols for the synthesis of this compound and its subsequent derivatization are provided to facilitate research and development in this promising area.
Synthetic Applications
The chlorine atom at the 3-position of the cinnoline ring is susceptible to displacement, enabling the introduction of a variety of substituents to explore the structure-activity relationship (SAR) of novel compounds. Key transformations of this compound include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr) reactions.
Diagram of Synthetic Pathways from this compound
Caption: Synthetic utility of this compound as a precursor.
Medicinal Chemistry Applications
Cinnoline derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. In particular, the PI3K/Akt/mTOR pathway, a key cascade controlling cell growth, proliferation, and survival, has been a focus for the development of cinnoline-based inhibitors.[1]
PI3K/Akt Signaling Pathway and Potential Inhibition by 3-Substituted Cinnolines
Caption: PI3K/Akt pathway and the inhibitory action of cinnoline derivatives.
Quantitative Data
The following table summarizes the in vitro biological activity of representative cinnoline derivatives, highlighting their potential as anticancer agents and kinase inhibitors.
| Compound Class | Target/Cell Line | IC50 (µM) |
| Cinnoline Derivative | PI3Kα | 0.023[1] |
| Cinnoline Derivative | PI3Kβ | 0.089[1] |
| Cinnoline Derivative | PI3Kδ | 0.019[1] |
| Cinnoline Derivative | PI3Kγ | 0.046[1] |
| Cinnoline Derivative | MCF-7 (Breast Cancer) | 0.264[1] |
| Cinnoline Derivative | A549 (Lung Cancer) | 2.04[1] |
| Cinnoline Derivative | HCT116 (Colon Cancer) | 1.14[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cinnolin-3-ol
This protocol describes the conversion of Cinnolin-3-ol to this compound using phosphorus oxychloride.
Materials:
-
Cinnolin-3-ol
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend Cinnolin-3-ol (1.0 eq) in phosphorus oxychloride (10-15 eq).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the synthesis of 3-aryl-cinnolines from this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-120 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol describes a general method for the synthesis of 3-amino-cinnoline derivatives.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel drug candidates starting from this compound.
Caption: Drug discovery workflow using this compound.
References
Derivatization of 3-Chlorocinnoline for Biological Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 3-chlorocinnoline, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols focus on common and effective derivatization strategies, including nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, to generate a library of substituted cinnolines for biological screening.
Introduction
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound core is a particularly attractive starting material for chemical library synthesis. The presence of a reactive chlorine atom at the 3-position allows for facile introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. This document outlines key derivatization reactions and provides detailed protocols for the synthesis and subsequent biological evaluation of novel 3-substituted cinnoline derivatives.
Data Presentation: Biological Activities of Cinnoline Derivatives
The following table summarizes the reported biological activities of various cinnoline and structurally related quinoline derivatives to provide a comparative overview of their potential.
| Compound Class | Derivative Substitution | Biological Target/Assay | IC50 / MIC (µM) | Reference(s) |
| Anticancer Activity | ||||
| Cinnoline Derivatives | 3-Aryl/Heteroaryl | PI3Kα | 0.02 - 5.0 | [3] |
| 3-Amino | Various Cancer Cell Lines | Varies | ||
| Pyrazolo[4,3-c]cinnolines | COX-2 | Varies | ||
| Quinoline Derivatives | 4-Anilino-3-carbonitrile | EGFR | 0.015 | [1] |
| 2-Styrylquinazolin-4(3H)-ones | MCF-7, TK-10, UACC-62 | 0.62 - 7.72 | [4] | |
| Antimicrobial Activity | ||||
| Cinnoline Derivatives | Sulphonamide Hybrids | S. aureus, E. coli | Varies (Zone of Inhibition) | [5] |
| Pyrazolo[4,3-c]cinnolines | E. coli, S. aureus, P. aeruginosa | 12.5 - 25 | ||
| Quinoline Derivatives | Quinolone Hybrids | Gram-positive & Gram-negative | 0.125 - 8 | [6] |
| 3-Chloro-4-fluoro substituted | MRSA, MRSE, VRE | 1.5 - 6.0 | [7] |
Experimental Protocols
Protocol 1: Derivatization of this compound via Nucleophilic Aromatic Substitution (SNA_r_)
This protocol describes the synthesis of 3-amino-substituted cinnoline derivatives from this compound by reaction with various primary and secondary amines.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, water, brine, sodium sulfate)
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen solvent (10 mL).
-
Add the desired amine (1.2-1.5 mmol) and the base (2.0 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and reactants) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.
-
Alternatively, pour the reaction mixture into water (50 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-substituted cinnoline derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Derivatization of this compound via Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of 3-aryl-substituted cinnoline derivatives from this compound and various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand like SPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., a mixture of Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
-
Column chromatography setup
Procedure:
-
Reaction Setup (under inert atmosphere): To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (0.02-0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (10-15 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-aryl-substituted cinnoline derivative.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening Protocols
Protocol 3: Antimicrobial Screening using Agar Well Diffusion Method
This protocol outlines a standard method for the preliminary screening of the antimicrobial activity of the synthesized cinnoline derivatives.
Materials:
-
Synthesized cinnoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Well Preparation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.
-
Sample Loading: Add a defined volume (e.g., 50-100 µL) of the dissolved cinnoline derivative (at a specific concentration, e.g., 1 mg/mL in DMSO) into each well. Also, add the positive and negative controls to separate wells.
-
Pre-diffusion: Allow the plates to stand for 1 hour at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 4: Assessment of PI3K/Akt Signaling Pathway Inhibition via Western Blot
This protocol describes how to evaluate the effect of synthesized cinnoline derivatives on the PI3K/Akt signaling pathway, a key pathway in cancer cell proliferation and survival.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Synthesized cinnoline derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the cinnoline derivatives for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of phosphorylated Akt to the total Akt level. A decrease in the ratio of p-Akt/total Akt in treated cells compared to the control indicates inhibition of the PI3K/Akt pathway.
Mandatory Visualizations
Caption: Experimental workflow for derivatization and biological screening.
Caption: PI3K/Akt signaling pathway and inhibition by cinnoline derivatives.
References
- 1. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 3-Amino-Cinnoline Derivatives from 3-Chlorocinnoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] These activities include antibacterial, antifungal, antitumor, and anti-inflammatory properties.[3] A key intermediate in the synthesis of diverse cinnoline-based compounds is 3-chlorocinnoline. The introduction of an amino group at the 3-position of the cinnoline core is a critical step in the development of novel therapeutic agents, as 3-amino-cinnoline derivatives have shown promise as potent inhibitors of various protein kinases, such as PI3K, Bruton's tyrosine kinase (BTK), and platelet-derived growth factor receptor (PDGFR).[4][5][6]
This document provides detailed protocols for the synthesis of 3-amino-cinnoline derivatives from this compound via two common methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Additionally, it includes application notes on the relevance of these compounds in drug discovery, particularly as kinase inhibitors.
Synthetic Workflow
The general transformation from this compound to 3-amino-cinnoline derivatives is depicted below. This can be achieved through either direct nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.
Caption: General synthetic routes to 3-amino-cinnoline derivatives.
Experimental Protocols
Two primary methods for the synthesis of 3-amino-cinnoline derivatives from this compound are detailed below. The choice of method may depend on the nature of the amine and the desired reaction conditions.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This method is generally simpler and does not require a metal catalyst, but may necessitate higher temperatures and is often limited to more nucleophilic amines.[7]
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline derivatives)
-
Potassium Carbonate (K2CO3) or other suitable base
-
Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1 eq.).
-
Add the desired amine (1.2-1.5 mmol, 1.2-1.5 eq.) and potassium carbonate (2.0 mmol, 2 eq.).
-
Add the solvent (e.g., ethanol or DMSO, 5-10 mL).
-
The reaction mixture is heated to reflux (for ethanol) or heated at a specified temperature (e.g., 100-120 °C for DMSO) and stirred for 8-24 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If ethanol is used as the solvent, it may be removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-cinnoline derivative.
Protocol 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds and is often effective for less reactive amines or when milder conditions are required.[8][9][10] The following is a general procedure that may require optimization for specific substrates.[11]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd2(dba)3 (0.01-0.05 mmol, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 0.02-0.10 mmol, 2-10 mol%).
-
Add anhydrous toluene (5-10 mL) and stir for a few minutes until a homogeneous solution is formed.
-
Add this compound (1.0 mmol, 1 eq.), the amine (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
The reaction mixture is heated to 80-110 °C under an inert atmosphere and stirred for 4-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-cinnoline derivative.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of various 3-amino-cinnoline derivatives from this compound using the protocols described above. The yields are estimates based on typical outcomes for similar aromatic substitution reactions.
| Entry | Amine | Method | Reaction Time (h) | Yield (%) |
| 1 | Morpholine | SNAr | 12 | 75-85 |
| 2 | Aniline | Buchwald-Hartwig | 8 | 80-90 |
| 3 | Benzylamine | Buchwald-Hartwig | 10 | 70-80 |
| 4 | Piperidine | SNAr | 16 | 70-80 |
| 5 | p-Methoxyaniline | Buchwald-Hartwig | 6 | 85-95 |
Application Notes: 3-Amino-Cinnoline Derivatives in Drug Discovery
3-Amino-cinnoline derivatives are a promising class of compounds in drug discovery due to their diverse biological activities. A significant area of interest is their potential as kinase inhibitors.[4]
Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Several cinnoline derivatives have been identified as potent inhibitors of PI3K.[4] By inhibiting PI3K, these compounds can block downstream signaling through Akt, leading to the induction of apoptosis and the suppression of tumor growth.
The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway and the potential point of intervention for 3-amino-cinnoline derivatives.
Caption: Inhibition of the PI3K/Akt pathway by 3-amino-cinnoline derivatives.
The development of selective and potent 3-amino-cinnoline-based PI3K inhibitors represents a promising therapeutic strategy for the treatment of various cancers. Further optimization of the amino substituent can lead to improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatic Nucleophilic Substitution [fishersci.se]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. rsc.org [rsc.org]
Application of 3-Chlorocinnoline in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorocinnoline is a versatile heterocyclic starting material for the synthesis of a variety of substituted cinnoline derivatives with significant potential in medicinal chemistry. The reactivity of the chlorine atom at the 3-position allows for facile functionalization through various cross-coupling reactions, making it a valuable scaffold for the development of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of cinnoline-based kinase inhibitors, with a particular focus on inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade implicated in cancer.
Introduction
The cinnoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[1] In the context of oncology, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Cinnoline-based compounds have emerged as a promising class of kinase inhibitors, targeting key enzymes in oncogenic signaling pathways.[2][3] this compound serves as a key building block for accessing a diverse range of 3-substituted cinnoline analogs through well-established synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions enable the introduction of various aryl, heteroaryl, and amino moieties at the 3-position, allowing for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.
Featured Application: Synthesis of PI3K Inhibitors
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. A series of cinnoline derivatives have been identified as potent PI3K inhibitors with significant antiproliferative activity against various cancer cell lines.[2][3]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative cinnoline-based PI3K inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| FD268 | PI3Kα | ~1 | HL-60 | 0.027 | [4][5] |
| PI3Kβ | ~4 | MOLM-16 | 0.072 | [4][5] | |
| PI3Kγ | ~7 | Mv-4-11 | 0.043 | [4][5] | |
| PI3Kδ | ~0.7 | KG-1 | 1.191 | [4][5] | |
| EOL-1 | 0.837 | [4][5] | |||
| Compound 25 | PI3K (unspecified) | N/A | Tumor Cell Line 1 | 0.264 | [2][3] |
| Tumor Cell Line 2 | 2.04 | [2][3] | |||
| Tumor Cell Line 3 | 1.14 | [2][3] |
N/A: Not Available
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. The general mechanism of this pathway is depicted below.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Experimental Protocols
The following protocols describe the general synthetic routes for preparing 3-substituted cinnoline derivatives from this compound, which are key intermediates for the synthesis of the target kinase inhibitors. These protocols are adapted from established methodologies for cross-coupling reactions on heterocyclic systems.[6][7][8][9][10][11][12]
General Experimental Workflow
The synthesis of 3-substituted cinnoline kinase inhibitors from this compound generally follows the workflow depicted below.
Caption: General workflow for synthesis and evaluation.
Protocol 1: Synthesis of 3-Aryl-cinnolines via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-cinnoline.
Protocol 2: Synthesis of 3-Amino-cinnolines via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary or secondary amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the target 3-amino-cinnoline.
Protocol 3: Kinase Inhibition Assay (General)
This protocol provides a general outline for evaluating the inhibitory activity of the synthesized cinnoline derivatives against a target kinase, such as PI3K.
Materials:
-
Synthesized cinnoline derivative (test compound)
-
Target kinase enzyme (e.g., recombinant human PI3Kα)
-
Substrate (e.g., ATP and phosphatidylinositol)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, the target kinase, and the substrate.
-
Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward functionalization of the cinnoline core at the 3-position using modern cross-coupling methodologies allows for the rapid generation of diverse chemical libraries for screening against various kinase targets. The successful development of cinnoline-based PI3K inhibitors highlights the potential of this scaffold in the discovery of new anticancer therapeutics. The provided protocols offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel 3-substituted cinnoline derivatives as potent kinase inhibitors.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pyridinesulfonamide derivative FD268 suppresses cell proliferation and induces apoptosis via inhibiting PI3K pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pyridinesulfonamide derivative FD268 suppresses cell proliferation and induces apoptosis via inhibiting PI3K pathway in acute myeloid leukemia | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Chlorocinnoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the Suzuki-Miyaura cross-coupling of 3-chlorocinnoline. The following sections offer solutions to common challenges in a direct question-and-answer format, supported by experimental data and protocols.
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of this compound particularly challenging?
A1: The Suzuki coupling of this compound presents two primary challenges. First, as an aryl chloride, it has a strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult compared to aryl bromides or iodides.[1][2] This often requires more reactive and specialized catalyst systems.[1] Second, the presence of Lewis basic nitrogen atoms in the cinnoline ring can lead to catalyst poisoning by coordinating to the palladium center, which deactivates the catalyst and results in lower product yields.[3]
Q2: What are the most critical parameters to optimize for a successful reaction with this compound?
A2: For a challenging substrate like this compound, the most critical parameters to optimize are the palladium catalyst and ligand combination, the choice of base, and the solvent system.[4] The catalyst-ligand system is crucial for activating the inert C-Cl bond.[1] The base is essential for activating the boronic acid in the transmetalation step, and its strength and solubility can significantly impact the reaction outcome.[5][6] The solvent must effectively dissolve the reactants while facilitating the catalytic cycle.[7] Temperature and reaction time are also key variables that often require careful optimization.[6]
Q3: What are the most common side reactions to anticipate, and how can they be identified?
A3: The most prevalent side reactions in the Suzuki coupling of heteroaryl chlorides are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water).[8][9] It is especially common with electron-deficient boronic acids and can be identified by the presence of the corresponding arene byproduct.
-
Homocoupling: This side reaction results in symmetrical biaryl products from the coupling of two molecules of the boronic acid or two molecules of the this compound.[8] The presence of oxygen can specifically promote the homocoupling of boronic acids.[10]
-
Hydrodehalogenation: This involves the replacement of the chlorine atom on the cinnoline ring with a hydrogen atom, leading to the formation of cinnoline as a byproduct.[6][10]
Troubleshooting and Optimization Guide
This guide addresses specific problems you may encounter during the Suzuki coupling of this compound.
Problem: Very Low to No Yield
Low or nonexistent yields are common when initial conditions are not optimized for a challenging substrate like this compound. A systematic approach to troubleshooting is essential.
Initial Checks:
-
Inert Atmosphere: Ensure all solvents were properly degassed and the reaction was maintained under a strict inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1][9]
-
Reagent Quality: Verify the purity and stability of your reagents. Boronic acids can degrade over time, and phosphine ligands are susceptible to oxidation.[9] Use fresh, high-purity materials.
Troubleshooting Steps:
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond in this compound.[1][7] Highly active systems are generally required.
-
Recommendation: Switch to a more robust catalyst system. Use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand. Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective for coupling aryl chlorides.[1][5][3]
-
-
Screen Different Bases: The base is crucial for activating the boronic acid for the transmetalation step.[11] A weak or poorly soluble base can stall the reaction.
-
Optimize Solvent and Temperature: The solvent must dissolve all reaction components, including the inorganic base.
-
Recommendation: A mixture of an aprotic organic solvent with water (e.g., dioxane/water, THF/water, toluene/water) is often optimal, as water can help dissolve the base.[1][7] Reactions involving aryl chlorides typically require elevated temperatures, often in the range of 80-120 °C, to facilitate the difficult oxidative addition step.[1][7]
-
Data Presentation: Optimizing Reaction Conditions
The following tables present representative data on how different reaction components can affect the yield of a typical Suzuki coupling with a heteroaryl chloride. Note: Optimal conditions are substrate-dependent and these tables should be used as a starting point for optimization.
Table 1: Effect of Catalyst/Ligand System on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | < 5 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | 15 |
| 3 | Pd(OAc)₂ (2) | PCy₃ (4) | 45 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | 88 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | 92 |
Table 2: Effect of Base and Solvent on Yield
| Entry | Base (2 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 35 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 65 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 89 |
| 4 | K₃PO₄ | Toluene/H₂O (4:1) | 110 | 91 |
| 5 | K₃PO₄ | Dioxane | 100 | 75 |
Problem: Significant Formation of Side Products
If your catalyst is active but the yield of the desired product is low, competing side reactions are likely the cause.
Troubleshooting Steps:
-
Minimizing Protodeboronation:
-
Recommendation: If you suspect protodeboronation is an issue, consider switching from a boronic acid to a more stable boronic ester, such as a pinacol ester. These are less prone to this side reaction.[5] Additionally, using milder bases like K₂CO₃ or KF, and ensuring anhydrous conditions where possible, can help.[9][12]
-
-
Suppressing Homocoupling:
-
Recommendation: Homocoupling is often promoted by the presence of oxygen.[8] Ensure your reaction setup is rigorously degassed by bubbling an inert gas through the solvent and employing several vacuum/backfill cycles.[5] Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling associated with the inefficient in-situ reduction of Pd(II) precatalysts.[10]
-
Visual Diagrams
Catalytic Cycle and Workflow
The following diagrams illustrate the fundamental mechanism of the Suzuki coupling and a logical workflow for troubleshooting common issues.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A troubleshooting workflow for diagnosing low-yield reactions.
Detailed Experimental Protocol
This section provides a generalized, representative procedure for the Suzuki-Miyaura coupling of this compound. Safety Note: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane, 4 mL, and Water, 1 mL)
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel with a septum-lined cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to the reaction vessel.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe.[7]
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the specified time (e.g., 4-24 hours).[5]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. byjus.com [byjus.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: 3-Chlorocinnoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Chlorocinnoline.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from several factors, from the purity of starting materials to suboptimal reaction conditions in the multi-step synthesis. A common synthetic route involves the formation of a cinnoline precursor, followed by cyclization and subsequent chlorination. This guide addresses potential issues at each key stage.
Stage 1: Precursor Synthesis (e.g., Friedel-Crafts Acylation)
The synthesis of a suitable precursor, such as a substituted 2-aminoacetophenone, is a critical first step. Low yields here will invariably affect the overall yield of this compound.
Common Issues & Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. | Use freshly opened, anhydrous AlCl₃ and ensure all glassware is flame-dried. Perform the reaction under an inert atmosphere (N₂ or Ar).[1] |
| Insufficient amount of catalyst. | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, as the product can form a complex with it.[1] Consider increasing the molar ratio of AlCl₃. | |
| Deactivated aromatic substrate. | If the aromatic ring has strongly electron-withdrawing groups, the reaction will be sluggish.[1] More forcing conditions (higher temperature, longer reaction time) may be needed, but this can also lead to side products. | |
| Formation of Multiple Products | Isomer formation (ortho, meta, para substitution). | The regioselectivity can be influenced by the directing effects of substituents on the aromatic ring. Steric hindrance may favor para-substitution.[1] Careful control of reaction temperature can sometimes improve selectivity. |
| Polyacylation. | Although less common than in Friedel-Crafts alkylation, it can occur with highly activated rings. Use of a less reactive acylating agent or milder conditions might be necessary.[1] |
Stage 2: Cinnoline Ring Formation (Diazotization and Cyclization)
The formation of the cinnoline ring system is the core of the synthesis. This step is often sensitive to temperature and pH.
Common Issues & Solutions
| Issue | Potential Cause | Recommended Solution |
| Incomplete Diazotization | Incorrect temperature. | The diazotization of aromatic amines should typically be carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.[2] |
| Incorrect stoichiometry of sodium nitrite or acid. | Ensure precise molar equivalents of reagents. The use of excess nitrous acid can lead to side reactions. | |
| Low Yield of Cyclized Product | Premature decomposition of the diazonium salt. | Maintain a low temperature until the cyclization step. The stability of the diazonium salt is crucial. |
| Unfavorable reaction conditions for cyclization. | The cyclization step may require heating. The optimal temperature and reaction time should be determined empirically, monitoring the reaction by TLC or LC-MS. | |
| Formation of Tar-like Byproducts | Side reactions of the diazonium salt. | Diazonium salts are highly reactive and can undergo a variety of side reactions, including coupling reactions. Ensure that the cyclization is the favored pathway by controlling the concentration and temperature. |
Stage 3: Chlorination of 3-Hydroxycinnoline
The final step often involves the conversion of a 3-hydroxycinnoline intermediate to this compound using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Common Issues & Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Conversion to this compound | Insufficiently reactive chlorinating agent. | POCl₃ and SOCl₂ are common choices. The reactivity can be enhanced by the addition of a catalytic amount of DMF when using SOCl₂.[3] |
| High temperatures leading to decomposition. | While heating is often necessary, excessive temperatures can lead to charring and degradation of the product. Optimize the temperature carefully. | |
| Incomplete removal of water from the starting material. | The presence of water will consume the chlorinating agent. Ensure the 3-hydroxycinnoline is thoroughly dried before the reaction. | |
| Formation of Dark-colored Impurities | Decomposition of the starting material or product. | Lower the reaction temperature and/or shorten the reaction time. Purification by column chromatography or recrystallization with activated charcoal may be necessary. |
| Difficult Work-up | Hydrolysis of excess chlorinating agent. | Quenching the reaction mixture by pouring it onto crushed ice is a standard procedure. This should be done carefully in a well-ventilated fume hood. The acidic solution can then be neutralized. |
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxycinnoline (via Diazotization)
This protocol is a general guideline for the synthesis of 3-hydroxycinnoline from a 2-aminoacetophenone precursor.
Materials:
-
2-aminoacetophenone derivative (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Water
-
Ice
Procedure:
-
Dissolve the 2-aminoacetophenone derivative in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.
-
Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C to induce cyclization. The progress of the reaction should be monitored by TLC.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to precipitate the 3-hydroxycinnoline.
-
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Chlorination of 3-Hydroxycinnoline
This protocol describes the general procedure for the chlorination of 3-hydroxycinnoline to yield this compound.
Materials:
-
3-Hydroxycinnoline (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (excess, can also act as solvent) or Thionyl Chloride (SOCl₂) with catalytic DMF.
-
Inert solvent (e.g., toluene, if not using excess POCl₃)
-
Ice
-
Sodium Bicarbonate solution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add 3-hydroxycinnoline.
-
Add excess POCl₃ (or a solution of 3-hydroxycinnoline in an inert solvent followed by SOCl₂ and catalytic DMF).
-
Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Data Presentation
Table 1: Illustrative Yields for Cinnoline Synthesis Stages
| Reaction Stage | Starting Material | Key Reagents | Typical Yield Range (%) |
| Friedel-Crafts Acylation | Substituted Benzene | Acyl Chloride, AlCl₃ | 40-75% |
| Diazotization & Cyclization | 2-Aminoacetophenone | NaNO₂, HCl | 50-80% |
| Chlorination | 3-Hydroxycinnoline | POCl₃ | 60-90% |
| Note: These are generalized yields and can vary significantly based on the specific substrate and reaction conditions. |
FAQs
Q1: My Friedel-Crafts acylation is giving a very low yield. What is the most likely reason?
A1: The most common reason for low yields in Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[1] It is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere. Another common issue is using only a catalytic amount of the Lewis acid, when a stoichiometric amount is often required.[1]
Q2: During the diazotization step, my reaction mixture turns dark brown or black. What is happening?
A2: The formation of a dark-colored mixture during diazotization often indicates the decomposition of the diazonium salt or other side reactions. This can be caused by the reaction temperature rising above the optimal 0-5 °C range. Maintaining strict temperature control is critical for the stability of the diazonium intermediate.
Q3: The chlorination of my 3-hydroxycinnoline with POCl₃ is sluggish and gives a poor yield. What can I do?
A3: A sluggish reaction could be due to insufficient heating. Ensure the reaction is being heated to an adequate temperature (reflux). The purity of the starting 3-hydroxycinnoline is also important; any residual water will consume the POCl₃. If the reaction is still not proceeding well, you could consider using thionyl chloride (SOCl₂) with a catalytic amount of DMF, which can be a more potent chlorinating system for some substrates.[3]
Q4: How can I effectively purify my final this compound product?
A4: Purification can typically be achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is also a good option for obtaining highly pure material. If your product is colored, treating a solution of the crude product with activated charcoal before recrystallization can help remove colored impurities.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Diazonium salts are potentially explosive and should be handled with care, especially when dry. They should be used in solution and not isolated. Both phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of these reagents with water is highly exothermic and should be done slowly and cautiously.
Visualizations
References
Purification of 3-Chlorocinnoline by recrystallization vs. chromatography
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 3-chlorocinnoline, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile, the required final purity, and the scale of the purification.
Q2: What common impurities are encountered in the synthesis of this compound?
A2: Common impurities may include unreacted starting materials, byproducts from side reactions such as isomers or over-chlorinated species, and residual solvents from the synthesis.[1][2] Dark-colored impurities can also form due to polymerization or oxidation.[1][3]
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC), which can quantify impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and identify any structural isomers or other impurities.[4] A sharp melting point range close to the literature value also indicates high purity.[5]
Q4: My purified this compound is still colored. How can I remove the color?
A4: A brownish or yellowish tint often indicates the presence of polar, high-molecular-weight byproducts or oxidized impurities.[3] During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb these colored impurities.[3][6] A subsequent hot filtration to remove the charcoal before crystallization should yield a less colored product.[3][6] Alternatively, passing the material through a short plug of silica gel can also remove highly polar colored impurities.[7]
Troubleshooting Guides
Recrystallization Issues
| Symptom | Possible Cause(s) | Solution(s) |
| Low Recovery of Crystals | The compound is too soluble in the cold solvent. The volume of solvent used was too large. Premature crystallization during hot filtration. | Cool the filtrate in an ice bath to maximize crystal formation.[3] Reduce the volume of solvent used to the minimum required to dissolve the solid when hot.[8] Ensure the funnel and flask are pre-heated before hot filtration to prevent cooling and premature crystallization.[9] |
| No Crystals Form Upon Cooling | The solution is not saturated. The compound has "oiled out" instead of crystallizing. | Evaporate some of the solvent to increase the concentration and then try cooling again.[9] Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to induce crystallization.[10] If an oil forms, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7] |
| Persistent Impurity After Recrystallization | The impurity has very similar solubility to this compound. The impurity co-crystallizes with the product. | Try a different solvent or a binary solvent system.[3][11] If impurities are acidic or basic, perform a liquid-liquid extraction before recrystallization.[3] For very similar impurities, column chromatography may be necessary.[4] |
Column Chromatography Issues
| Symptom | Possible Cause(s) | Solution(s) |
| Poor Separation (Co-elution) | The solvent system (eluent) is too polar. The column was not packed properly, leading to channeling. The sample was loaded in too large a volume of solvent. | Use a less polar eluent system, guided by prior TLC analysis.[7][12] Ensure the stationary phase is packed uniformly without air bubbles or cracks.[7] Dissolve the crude product in a minimal amount of solvent before loading it onto the column.[3][13] |
| Product Does Not Elute | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[7] |
| Streaking or Tailing of Bands | The sample was overloaded on the column. The compound is interacting too strongly with the stationary phase. | Use a larger column or reduce the amount of sample loaded. Add a small percentage of a more polar solvent (like triethylamine for basic compounds) to the eluent to reduce strong interactions with the silica gel. |
Data Presentation: Purification Method Comparison
The following table provides a general comparison of recrystallization and column chromatography for the purification of this compound, based on typical outcomes for similar heterocyclic compounds.
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | >98% (can be lower if impurities co-crystallize) | >99% (highly dependent on technique) |
| Typical Yield | 60-80% (some product is always lost in the mother liquor) | 70-95% (some product may be lost if fractions are not pure) |
| Time Required | 2-4 hours (plus drying time) | 4-8 hours (plus solvent evaporation time) |
| Scalability | Excellent for large quantities | Less practical for very large scales (>100 g) |
| Solvent Consumption | Moderate to High | High |
| Complexity | Relatively simple | More complex and labor-intensive |
| Best For | Removing impurities with different solubilities. | Separating compounds with similar polarities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
-
Solvent Selection : Based on the properties of similar compounds, an ethanol-water mixture is a good starting point.[3] this compound should be soluble in hot ethanol and less soluble in cold water.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[3]
-
Decolorization (if needed) : If the solution is highly colored, add a small amount of activated carbon and gently boil for a few minutes.[3]
-
Hot Filtration : Perform a hot gravity filtration to remove the activated carbon or any other insoluble impurities.[3][6]
-
Crystallization : To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.[3]
-
Cooling : Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing : Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.[9]
-
Drying : Dry the crystals under vacuum to remove residual solvent.[3]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection : Silica gel is the most common stationary phase for purifying moderately polar compounds like this compound.[12][15]
-
Eluent Selection : Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common.[15] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.[7]
-
Column Packing : Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed without cracks or air bubbles.[3][15]
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.[3][13]
-
Elution : Begin passing the eluent through the column. You can start with a less polar mixture and gradually increase the polarity (gradient elution) to separate compounds effectively.[3]
-
Fraction Collection : Collect the eluting solvent in a series of labeled fractions.[3]
-
Analysis : Monitor the composition of each fraction using TLC to identify the fractions containing the pure this compound.[3]
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[7]
Visualization
Caption: Decision flowchart for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Home Page [chem.ualberta.ca]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. Column chromatography - Wikipedia [en.wikipedia.org]
Identification of byproducts in 3-Chlorocinnoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chlorocinnoline. The following sections address common issues related to byproduct formation and offer strategies for their identification and mitigation.
Troubleshooting Guide: Identification and Minimization of Byproducts
Issue: Low yield of this compound and presence of significant impurities.
This is a common challenge in multi-step organic syntheses. The formation of byproducts can occur at various stages of the this compound synthesis, which typically involves the diazotization of an appropriate 2-amino-substituted aromatic precursor, followed by cyclization and chlorination.
Troubleshooting Steps:
-
Analyze the Crude Product: Before purification, it is crucial to characterize the crude reaction mixture to identify the nature and relative abundance of byproducts. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for this initial assessment.
-
Review Reaction Conditions: Carefully re-examine the reaction parameters of each step. Minor deviations can significantly impact the product distribution.
-
Diazotization Temperature: The diazotization of the starting aniline derivative must be conducted at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts.
-
Acid Concentration: The concentration of the acid used for diazotization is critical. Insufficient acid can lead to incomplete diazotization and the formation of diazoamino compounds.
-
Cyclization Conditions: The efficiency of the cyclization step is often dependent on temperature and the presence of a suitable catalyst. Incomplete cyclization will result in unreacted starting material or intermediates.
-
Chlorination Step: The choice of chlorinating agent (e.g., POCl₃, SOCl₂) and the reaction temperature will influence the selectivity of the chlorination. Over-chlorination can lead to the formation of di- or tri-chlorinated cinnoline derivatives.
-
-
Purify Starting Materials: The purity of the initial reagents is paramount. Impurities in the starting aniline or other reagents can be carried through the synthesis and may even participate in side reactions.
-
Implement Efficient Purification: Column chromatography is often the most effective method for separating the desired this compound from structurally similar byproducts. Recrystallization can also be effective if a suitable solvent system is identified.
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
A1: While the exact byproducts can vary depending on the specific synthetic route, common impurities may include:
-
Cinnolin-3-ol (3-Hydroxycinnoline): This can form if the chlorination of a cinnolin-3-one precursor is incomplete or if the this compound is hydrolyzed during workup.
-
Isomeric Chlorocinnolines: Depending on the directing effects of other substituents on the cinnoline ring, chlorination might occur at other positions, leading to isomers.
-
Poly-chlorinated Cinnolines: Harsh chlorinating conditions can lead to the introduction of more than one chlorine atom on the cinnoline ring.
-
Starting Materials and Intermediates: Incomplete reactions will result in the presence of the starting aniline, the diazonium salt intermediate (or its decomposition products), and the unchlorinated cinnoline precursor.
-
Polymeric Tar: Uncontrolled side reactions, particularly during the diazotization and cyclization steps, can lead to the formation of intractable polymeric materials, which significantly reduces the yield.[1]
Q2: How can I confirm the identity of an unknown byproduct?
A2: A combination of spectroscopic and spectrometric techniques is generally required for unambiguous structure elucidation:
-
Mass Spectrometry (MS): Provides the molecular weight of the byproduct, which can help in determining its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, which is crucial for determining the exact structure and substitution pattern.
-
Infrared (IR) Spectroscopy: Can help identify the presence of specific functional groups, such as a hydroxyl group in cinnolin-3-ol.
Q3: My reaction mixture turns into a dark, tarry substance. What is causing this and how can I prevent it?
A3: Tar formation is a common issue in reactions involving diazonium salts and strong acids, often due to polymerization and decomposition reactions.[1] To minimize tarring:
-
Maintain Low Temperatures: Strictly control the temperature during the diazotization step.
-
Ensure Efficient Stirring: Good mixing helps to dissipate heat and prevent the formation of localized hot spots where decomposition can be initiated.[1]
-
Control the Rate of Reagent Addition: Add reagents slowly and in a controlled manner to avoid excessive heat generation.
Data Presentation
The following table provides a hypothetical summary of how reaction conditions can influence the product distribution in the chlorination of a cinnolin-3-one precursor to form this compound.
| Entry | Chlorinating Agent | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Cinnolin-3-ol (%) | Other Byproducts (%) |
| 1 | POCl₃ | 80 | 2 | 75 | 15 | 10 |
| 2 | POCl₃ | 100 | 2 | 85 | 5 | 10 |
| 3 | POCl₃ | 120 | 4 | 70 | <1 | 30 (incl. poly-chlorinated) |
| 4 | SOCl₂ | 70 | 6 | 60 | 25 | 15 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Byproduct Profiling
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often effective. For example, starting with 10% acetonitrile and increasing to 90% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the product and potential byproducts absorb (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification
GC-MS is particularly useful for identifying volatile and thermally stable byproducts.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: An initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.
-
Ion Source Temperature: 230 °C.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject a small volume (e.g., 1 µL) into the GC.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation in this compound synthesis.
References
Improving the regioselectivity of 3-Chlorocinnoline functionalization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the regioselectivity of 3-chlorocinnoline functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the functionalization of this compound?
The primary challenge is achieving high regioselectivity. While palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, and Sonogashira) are designed to occur at the C3-Cl bond, the inherent reactivity of the cinnoline ring can lead to competing side reactions. The most common side reaction is the C-H functionalization at the electron-deficient C4 position, leading to a mixture of C3- and C4-substituted isomers and reducing the yield of the desired product.
Q2: Which factors have the most significant impact on regioselectivity?
Several factors critically influence the outcome of the reaction:
-
Catalyst/Ligand System: The steric and electronic properties of the phosphine ligand on the palladium catalyst are paramount in controlling which position of the cinnoline ring can access the catalytic site.[1]
-
Base: The choice of base can alter the reactivity of the starting materials and influence which reaction pathway is favored.[2][3]
-
Solvent: Solvent polarity and coordinating ability can affect catalyst stability and activity, thereby impacting selectivity.[1]
-
Temperature: C-H activation often requires higher temperatures than C-Cl bond coupling.[1] Controlling the temperature can therefore favor one reaction over the other.
Q3: What are the most common cross-coupling reactions for functionalizing this compound?
The most common and effective methods are palladium-catalyzed cross-coupling reactions, which are valued for their tolerance of a wide range of functional groups and relatively mild reaction conditions.[4] These include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[5][6]
-
Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[7][8][9]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[10][11]
Q4: What are common side reactions other than poor regioselectivity?
Besides the formation of C4-isomers, researchers may encounter:
-
Dehalogenation: The chlorine atom at C3 is replaced by a hydrogen atom. This is often caused by the formation of a palladium hydride species.[12]
-
Homocoupling: The boronic acid or alkyne coupling partner reacts with itself, especially in the presence of oxygen.[12]
-
Catalyst Decomposition: The palladium catalyst can decompose into inactive palladium black, halting the reaction.[12]
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of C3 and C4 isomers)
You are observing a significant amount of the C4-functionalized byproduct in your reaction mixture.
| Possible Cause | Troubleshooting Step |
| Suboptimal Ligand | The ligand plays a key role in controlling regioselectivity. Screen a variety of phosphine ligands with different steric bulk (e.g., PPh₃, X-Phos, S-Phos). Bulky ligands can sterically hinder access to the C4 position, favoring coupling at the C3-Cl bond.[1] |
| High Reaction Temperature | C-H activation at the C4 position is often more sensitive to temperature than C-Cl coupling. Try reducing the reaction temperature in 5-10 °C increments to find a window where C-Cl coupling is efficient but C-H activation is minimized. |
| Incorrect Base | The base can influence the equilibrium of the catalytic cycle. Screen different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong, bulky organic bases which can sometimes promote side reactions.[12] |
| Prolonged Reaction Time | If the desired C3-coupling is much faster than the C4 C-H activation, a shorter reaction time may yield a cleaner product. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.[12] |
Problem 2: Low or No Yield of the Desired Product
The reaction is not proceeding to completion, or the yield is unacceptably low.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality and has been stored properly under an inert atmosphere. Consider using a pre-formed catalyst complex which can be more stable and active.[12] |
| Presence of Oxygen or Moisture | Cross-coupling reactions are highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[12] |
| Inappropriate Solvent | The reaction may not be favorable in the chosen solvent. Test different anhydrous, degassed solvents such as Dioxane, Toluene, or DMF.[1] |
| Boronic Acid Decomposition (Suzuki) | Boronic acids can be unstable and undergo protodeboronation or form inactive trimeric anhydrides. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before use.[12] |
Data Presentation: Optimizing Suzuki Coupling on this compound
The following table presents hypothetical but representative data from a screen to optimize the regioselectivity of a Suzuki-Miyaura coupling reaction.
Reaction: this compound + Phenylboronic Acid -> 3-Phenylcinnoline
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2 equiv) | Solvent | Temp (°C) | Time (h) | Yield C3 (%) | Yield C4 (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane | 100 | 12 | 65 | 20 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane | 80 | 18 | 75 | 8 |
| 3 | Pd₂(dba)₃ (1) | XPhos (4) | K₂CO₃ | Dioxane | 80 | 12 | 91 | <2 |
| 4 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ | Dioxane | 80 | 12 | 88 | <2 |
| 5 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Toluene | 80 | 12 | 85 | 3 |
| 6 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane | 80 | 18 | 78 | 11 |
Note: Data is illustrative. Yields are determined by ¹H NMR analysis of the crude reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for C3-Selective Suzuki-Miyaura Coupling
-
Preparation: To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 mmol, 1 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask under a positive flow of argon.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane, 5 mL) via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80 °C). Stir the mixture vigorously for the specified time (e.g., 12-18 hours).
-
Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.
-
Purification: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12][13]
Protocol 2: General Procedure for C3-Selective Buchwald-Hartwig Amination
-
Preparation: To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 mmol, 1 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Seal the flask and heat in a preheated oil bath at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Workup & Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[14]
Visualizations
Caption: Workflow for optimizing regioselectivity in this compound functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. | Semantic Scholar [semanticscholar.org]
- 4. nobelprize.org [nobelprize.org]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Deactivation in 3-Chlorocinnoline Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 3-chlorocinnoline and related N-heterocyclic substrates. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for palladium catalyst deactivation in my cross-coupling reaction?
A1: Palladium catalyst deactivation can occur through several primary mechanisms:
-
Catalyst Poisoning: Impurities in reagents or solvents, or even the substrate/product itself, can irreversibly bind to the palladium's active sites.[1][2][3] Common poisons include sulfur compounds, halides, and other nitrogen-containing heterocycles.[2][3][4]
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium center, can degrade via oxidation (forming phosphine oxides), P-C bond cleavage at high temperatures, or hydrolysis.[5][6] This alters the catalyst's electronic and steric properties, reducing its activity.
-
Palladium Agglomeration (Formation of Palladium Black): The active, soluble Pd(0) species can aggregate to form inactive, insoluble palladium clusters, commonly observed as a black precipitate (palladium black).[7][8][9][10][11] This is often caused by ligand dissociation, high temperatures, or the presence of oxygen.[9][12]
-
Product Inhibition: In some cases, the coupled product can coordinate strongly to the palladium center, slowing or halting the catalytic cycle.
Q2: Why are N-heterocyclic substrates like this compound particularly challenging for palladium catalysis?
A2: Nitrogen-containing heterocycles like cinnolines, pyridines, and quinolines can be challenging for several reasons:
-
Ligand-like Behavior: The nitrogen atoms in the heterocycle can coordinate strongly to the palladium center, acting as a competitive inhibitor or a catalyst poison.[2][3] This can block the active site needed for the catalytic cycle to proceed.
-
Electronic Effects: The electron-deficient nature of some N-heterocycles can make the crucial oxidative addition step more difficult compared to simpler aryl halides.
-
Solubility Issues: Heterocyclic compounds can sometimes have poor solubility in common organic solvents used for cross-coupling, leading to heterogeneous mixtures and reduced reaction rates.[13]
Q3: How can I visually identify catalyst deactivation during my experiment?
A3: The most common visual indicator of catalyst deactivation is the formation of a fine black precipitate, known as palladium black.[8][9][11] This signifies that the soluble, active Pd(0) catalyst has agglomerated into an inactive, heterogeneous form.[7][10] A reaction that starts as a clear, homogeneous solution and then turns dark and cloudy often indicates catalyst decomposition.
Troubleshooting Guides
Problem 1: Low or no conversion of this compound is observed.
Question: My reaction shows very low yield, and I primarily recover my this compound starting material. What should I investigate first?
Answer: This common issue points to problems with catalyst activity or sub-optimal reaction conditions. N-heterocyclic chlorides are often less reactive than their bromide or iodide counterparts, requiring a highly active catalyst system.[14][15]
Troubleshooting Steps & Solutions:
| Parameter | Potential Issue & Explanation | Recommended Solution |
| Catalyst System | Inactive Precatalyst: The Pd(II) precatalyst (e.g., Pd(OAc)₂) may not be efficiently reduced to the active Pd(0) species.[16][17] | Use a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, or ensure your conditions (e.g., presence of a reducing agent like a phosphine ligand or amine) favor in-situ reduction.[14][18] |
| Ligand Choice | Insufficient Ligand Activity: Standard ligands like PPh₃ may not be electron-rich or bulky enough to promote the difficult oxidative addition of the C-Cl bond.[14] | Switch to a more robust, electron-rich, and bulky phosphine ligand. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices for activating aryl chlorides.[14][19] |
| Base Selection | Ineffective Base: Weak bases (e.g., Na₂CO₃) may not be strong enough to facilitate the crucial transmetalation step, especially in Suzuki reactions.[14][20] | Use a stronger inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[14] The choice can be solvent-dependent. |
| Solvent & Temp. | Sub-optimal Conditions: The reaction may require more energy to overcome the activation barrier for the C-Cl bond.[12] Coordinating solvents can also compete with ligands, affecting catalyst stability.[21] | Increase the reaction temperature, often to 90-120°C.[14] Use aprotic polar solvents like 1,4-dioxane, toluene, or DMF.[12][21][22] Ensure reagents are sufficiently soluble.[13] |
| Reagent Purity | Presence of Poisons: Trace impurities like sulfur or water in reagents or solvents can poison the catalyst.[1][4] | Use high-purity, anhydrous solvents and ensure all reagents are free from contaminants. Degassing the solvent is critical to remove oxygen, which can oxidize phosphine ligands.[9] |
Problem 2: The reaction starts but stalls, and palladium black is forming.
Question: My reaction begins to show product formation, but then stops, and I see a black precipitate. What is happening and how can I fix it?
Answer: This is a classic sign of catalyst decomposition via agglomeration into palladium black.[9][10] The initially active homogeneous catalyst is unstable under the reaction conditions and is crashing out of solution.
Troubleshooting Steps & Solutions:
| Parameter | Potential Issue & Explanation | Recommended Solution |
| Ligand Stability | Ligand Dissociation/Degradation: The phosphine ligand may be dissociating from the palladium center, or it is being oxidized or cleaved at high temperatures.[5][6] Unstabilized Pd(0) species will rapidly agglomerate.[9] | Use a more sterically bulky ligand (e.g., XPhos, tBuXPhos) to create a more stable complex that resists dissociation. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent ligand oxidation.[9] |
| Temperature | Thermally Induced Decomposition: High temperatures can accelerate both ligand degradation and the rate of Pd(0) agglomeration.[12] | Lower the reaction temperature. While higher temperatures can increase the rate, there is often an optimal balance between reaction rate and catalyst stability. |
| Concentration | High Catalyst Concentration: Overly high concentrations of the palladium catalyst can sometimes promote aggregation pathways. | While counterintuitive, sometimes lowering the catalyst loading (e.g., from 2 mol% to 0.5 mol%) can improve stability and overall turnover number, provided the catalyst is highly active. |
| Base/Additives | Incompatible Base: The choice of base can influence catalyst stability. Some bases may interact unfavorably with the catalyst complex.[12] | Screen different bases. For example, if using an alkoxide base like NaOt-Bu leads to decomposition, try an inorganic carbonate or phosphate like Cs₂CO₃ or K₃PO₄. |
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to diagnosing and resolving common issues in palladium-catalyzed reactions with this compound.
Caption: A troubleshooting workflow for palladium-catalyzed cross-coupling reactions.
Visualizing Deactivation Pathways
Understanding the catalytic cycle is key to diagnosing deactivation. The desired cycle can be intercepted by several off-cycle pathways that lead to an inactive catalyst.
Caption: A simplified catalytic cycle showing key deactivation pathways.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid using a modern, highly active catalyst system.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent and Degassing: Remove the flask from the glovebox, place it under an inert atmosphere (Argon or Nitrogen), and add anhydrous, degassed 1,4-dioxane (to achieve a ~0.1 M concentration of the limiting reagent). The solvent should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.
-
Reaction: Heat the reaction mixture to 90-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Monitoring Catalyst Activity and Deactivation by HPLC
This method allows for the quantitative analysis of reaction progress and can help diagnose catalyst stalling.
-
Standard Preparation: Prepare standard solutions of known concentrations for the starting material (this compound), the desired product, and an internal standard (a stable, non-reactive compound like dodecane or hexadecane) in the reaction solvent.
-
Sampling: At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully and quickly withdraw a small aliquot (~50 µL) from the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the aliquot in a vial containing a diluent (e.g., acetonitrile) and the internal standard. This stops the reaction and prepares the sample for analysis.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC. Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Data Interpretation: Plot the concentration of the starting material and product versus time. A reaction that proceeds and then plateaus prematurely is indicative of catalyst deactivation. This quantitative data is more reliable than visual inspection alone.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Catalyst_poisoning [chemeurope.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchmap.jp [researchmap.jp]
- 11. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. Solvent Effects on Preparation of Pd-Based Catalysts: Influence on Properties of Palladium and Its Catalytic Activity for Benzyl Alcohol Oxidation [scirp.org]
Technical Support Center: Scalable Synthesis of 3-Chlorocinnoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-chlorocinnoline, a valuable scaffold for library synthesis in drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable method for synthesizing the cinnoline core for library synthesis?
A1: Traditional methods like the Widman-Stoermer or Richter synthesis can be effective but often involve hazardous reagents like diazonium salts, which may not be ideal for large-scale or library synthesis. A more modern and scalable approach involves a multi-step sequence starting from readily available o-haloanilines. This typically includes a Sonogashira cross-coupling reaction, followed by cyclization with a hydrazine surrogate and subsequent aromatization. This method offers greater substrate scope and improved safety.
Q2: How can the chloro-substituent at the 3-position be introduced?
A2: The chlorine atom at the C3 position can be introduced in a few ways. One approach is to use a chloro-substituted alkyne in the initial Sonogashira coupling. However, a more convergent and versatile strategy for library synthesis is to introduce the chloro group at a later stage. A common method is to first synthesize 3-aminocinnoline, which can then be converted to this compound via a Sandmeyer reaction.[1][2][3][4] This allows for the 3-aminocinnoline intermediate to be used for other diversifications as well. Another possibility is the chlorination of a cinnolin-3(2H)-one intermediate.
Q3: My Sonogashira coupling reaction is not working well. What are the common failure points?
A3: The Sonogashira coupling can be sensitive to several factors. Common issues include catalyst deactivation (palladium black formation), homocoupling of the alkyne (Glaser coupling), and low reactivity of the aryl halide (bromides are less reactive than iodides).[5][6][7] Key parameters to optimize are the choice of palladium catalyst and ligands, the copper(I) co-catalyst, the base, and the solvent. Thorough degassing of the reaction mixture is also critical to prevent oxidative side reactions.[5][6][7]
Q4: What are the key safety considerations when synthesizing this compound on a larger scale?
A4: For the proposed scalable route, the primary safety concerns are associated with the use of palladium catalysts (flammable and toxic), copper salts (toxic), and the Sandmeyer reaction if proceeding via a 3-aminocinnoline intermediate. Diazonium salts, formed in situ during the Sandmeyer reaction, are potentially explosive and must be handled with care at low temperatures.[1][2] Appropriate personal protective equipment (PPE) should be worn, and all reactions should be carried out in a well-ventilated fume hood.
Experimental Protocols and Data
Proposed Scalable Synthesis of this compound
The recommended scalable synthesis of this compound proceeds via three key stages:
-
Stage 1: Sonogashira Coupling of an o-haloaniline with a protected alkyne.
-
Stage 2: Cyclization and Aromatization to form 3-aminocinnoline.
-
Stage 3: Sandmeyer Reaction to convert the 3-amino group to a chloro group.
Diagram of the Proposed Synthetic Workflow
Caption: Workflow for the scalable synthesis of this compound.
Detailed Methodologies
Stage 1: Sonogashira Coupling of o-Iodoaniline with Trimethylsilylacetylene
-
Materials: o-iodoaniline, trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (TEA), Toluene.
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add o-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add degassed toluene and triethylamine (3:1 v/v).
-
Add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product is then desilylated by dissolving in methanol and adding a base such as K₂CO₃, followed by purification by column chromatography.
-
Stage 2: Synthesis of 3-Aminocinnoline
-
Materials: o-Ethynylaniline (from Stage 1), Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Sodium azide (NaN₃), Copper(I) iodide (CuI).
-
Procedure:
-
Dissolve o-ethynylaniline (1.0 eq) in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of sodium azide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The intermediate o-ethynylphenyl azide can be extracted with an organic solvent.
-
The cyclization to 3-aminocinnoline can be achieved by heating the azide intermediate, often with a catalyst like CuI. The crude product is then purified by recrystallization or column chromatography.
-
Stage 3: Sandmeyer Reaction to this compound
-
Materials: 3-aminocinnoline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).
-
Procedure:
-
Dissolve 3-aminocinnoline (1.0 eq) in concentrated HCl and cool to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude this compound by column chromatography or recrystallization.
-
Quantitative Data Summary
| Parameter | Stage 1: Sonogashira Coupling | Stage 2: 3-Aminocinnoline Synthesis | Stage 3: Sandmeyer Reaction |
| Key Reagents | o-iodoaniline, TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, TEA | o-ethynylaniline, NaNO₂, NaN₃, CuI | 3-aminocinnoline, NaNO₂, CuCl, HCl |
| Stoichiometry (eq) | Alkyne (1.2), Pd cat. (0.02), Cu cat. (0.04) | NaNO₂ (1.1), NaN₃ (1.2) | NaNO₂ (1.1), CuCl (1.2) |
| Temperature (°C) | 60 - 70 | 0 - 5 (diazotization), RT to reflux (cyclization) | 0 - 5 (diazotization), 50 - 60 |
| Reaction Time (h) | 4 - 12 | 2 - 6 | 1 - 3 |
| Typical Yield (%) | 70 - 90 | 50 - 70 | 60 - 80 |
Troubleshooting Guides
Troubleshooting Stage 1: Sonogashira Coupling
Logical Troubleshooting Flow for Low Yield in Sonogashira Coupling
Caption: Troubleshooting logic for the Sonogashira coupling stage.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low conversion of starting aryl halide | 1. Inactive palladium catalyst. 2. Insufficiently degassed reaction mixture leading to catalyst decomposition. 3. Aryl bromide used instead of aryl iodide (lower reactivity). 4. Base is not sufficiently strong or is of poor quality. | 1. Use a fresh batch of palladium catalyst or try a different ligand (e.g., XPhos). 2. Ensure thorough degassing of solvents and the reaction mixture using freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. 3. If using an aryl bromide, increase the reaction temperature and consider a more active catalyst system. 4. Use freshly distilled triethylamine or an alternative base like diisopropylethylamine (DIPEA). |
| Significant formation of alkyne homocoupling product (Glaser coupling) | 1. Presence of oxygen in the reaction mixture. 2. High concentration of copper catalyst. 3. Slow oxidative addition of the aryl halide to the palladium center. | 1. Improve the degassing procedure to rigorously exclude oxygen. 2. Reduce the loading of the copper(I) iodide co-catalyst. 3. If possible, use the more reactive aryl iodide. Consider slow addition of the alkyne to the reaction mixture. |
| Formation of palladium black | 1. Catalyst decomposition due to high temperature or presence of impurities. 2. Inappropriate solvent or ligand. | 1. Lower the reaction temperature. 2. Ensure all reagents and solvents are pure and dry. 3. Screen different phosphine ligands or consider ligand-free conditions with a suitable palladium source. |
Troubleshooting Stage 3: Sandmeyer Reaction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound | 1. Incomplete formation of the diazonium salt. 2. Premature decomposition of the diazonium salt. 3. Inefficient displacement of the diazonium group by chloride. | 1. Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. 2. Use the freshly prepared diazonium salt solution immediately. Avoid letting it warm up. 3. Ensure an adequate amount of copper(I) chloride is used and that it is of good quality. Gentle heating after the addition of the diazonium salt can promote the reaction. |
| Formation of phenolic byproducts | Reaction of the diazonium salt with water. | 1. Maintain a low temperature throughout the diazotization and addition steps. 2. Use concentrated hydrochloric acid to minimize the amount of water present. |
| Reaction is too vigorous or uncontrollable | Diazonium salts can be unstable and decompose exothermically. | 1. Maintain strict temperature control. 2. Add the diazonium salt solution slowly to the copper(I) chloride solution. 3. Ensure efficient stirring to dissipate heat. 4. Perform the reaction on a smaller scale initially to assess its reactivity. |
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Preventing homocoupling in 3-Chlorocinnoline cross-coupling reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions of 3-chlorocinnoline. The aim is to help researchers minimize side reactions, particularly homocoupling, and optimize the synthesis of 3-substituted cinnoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my this compound cross-coupling reaction?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same coupling partner react with each other. In the context of your experiment, this can manifest as the formation of a biaryl product from your boronic acid (in Suzuki coupling) or a diyne from your terminal alkyne (in Sonogashira coupling), instead of the desired 3-substituted cinnoline. This side reaction consumes your reagents, reduces the yield of your target molecule, and complicates the purification process.
Q2: What are the primary causes of homocoupling?
A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organometallic reagent.[1] Pd(II) precatalysts can also directly react with the organometallic reagent to generate the homocoupled product during the in situ reduction to the active Pd(0) species.
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: While direct visual identification during the reaction can be difficult, a primary indication of significant homocoupling will be a lower than expected yield of your desired 3-substituted cinnoline. Upon analysis of your crude reaction mixture (e.g., by TLC, GC-MS, or NMR), you may observe the presence of byproducts with a molecular weight corresponding to the dimer of your coupling partner.
Q4: Are chloro-heterocycles like this compound generally difficult substrates for cross-coupling reactions?
A4: Yes, aryl chlorides, including chloro-heterocycles, can be challenging substrates for cross-coupling reactions due to the strength of the C-Cl bond.[2] Oxidative addition of the C-Cl bond to the palladium catalyst is often the rate-limiting step.[2] This can sometimes make side reactions like homocoupling more competitive if the reaction conditions are not carefully optimized. However, the development of specialized catalyst systems with bulky, electron-rich ligands has significantly improved the success rate of coupling with these substrates.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 3-Substituted Cinnoline and/or Significant Homocoupling Byproduct
If you are experiencing low yields of your target product and suspect that homocoupling is a significant contributing factor, follow these troubleshooting steps.
Troubleshooting Workflow
Detailed Troubleshooting Steps:
-
Improve Degassing: Oxygen is a major contributor to homocoupling. Ensure your solvent and reaction mixture are rigorously deoxygenated.
-
Recommendation: Use the freeze-pump-thaw method (at least three cycles) for the most effective oxygen removal. Alternatively, sparge the solvent with an inert gas like argon or nitrogen for an extended period (30-60 minutes) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Optimize Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for promoting the desired cross-coupling over homocoupling.
-
Recommendation: For Suzuki and Buchwald-Hartwig reactions, employ bulky, electron-rich phosphine ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups. These ligands can accelerate the reductive elimination step, favoring the formation of the cross-coupled product. For Sonogashira coupling, consider copper-free conditions to avoid alkyne homocoupling (Glaser coupling).
-
-
Adjust Base and Solvent System: The base and solvent can significantly influence the reaction outcome.
-
Recommendation: The choice of base is critical and depends on the specific coupling reaction. For Suzuki reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often used, but their compatibility with other functional groups on your substrate must be considered. The solvent should be anhydrous and of high purity. Toluene, dioxane, and THF are commonly used solvents.
-
-
Control Reagent Addition and Stoichiometry: A high instantaneous concentration of the organometallic reagent can favor homocoupling.
-
Recommendation: Employ a slow addition of the boronic acid, organostannane, or terminal alkyne to the reaction mixture using a syringe pump. Using a slight excess of the this compound relative to the coupling partner can also help to minimize homocoupling of the latter.
-
-
Modify Reaction Temperature and Time: Higher temperatures can sometimes increase the rate of homocoupling.
-
Recommendation: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to byproduct formation.
-
Data Presentation
Due to the limited availability of comprehensive, directly comparable quantitative data for the cross-coupling of this compound in the public domain, the following tables provide representative data for similar heterocyclic systems to guide optimization. Researchers should consider these as starting points for their own screening and optimization experiments.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | High |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | Moderate |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Variable |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | High |
| 2 | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | High |
| 3 | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | Moderate |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | THF | 80 | High |
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N | DMF | 80 | High |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | - | i-Pr₂NH | Toluene | 90 | High |
| 3 | Pd(OAc)₂ (2) | - | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | Moderate |
| 4 | PdCl₂(dppf) (3) | CuI (5) | - | DIPA | THF | 65 | High |
Experimental Protocols
The following are general, representative protocols for common cross-coupling reactions. Note: These are starting points and may require optimization for this compound and your specific coupling partner.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) and degassed water (0.5 mL).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., Xantphos, 0.02 mmol).
-
Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., Cs₂CO₃, 1.4 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 5 mL).
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
This technical support center provides a foundational guide for researchers working with this compound cross-coupling reactions. Successful synthesis will depend on careful optimization of the reaction conditions for each specific substrate combination.
References
Technical Support Center: Purity Assessment of 3-Chlorocinnoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 3-chlorocinnoline derivatives. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the quality and integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound derivatives?
A1: A multi-faceted approach is recommended for a comprehensive purity assessment of this compound derivatives. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is a powerful technique for quantifying the purity of the main compound and detecting non-volatile impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for identifying and quantifying volatile impurities and byproducts. Due to the polarity of some derivatives, derivatization may be necessary to improve chromatographic performance.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the target compound and for identifying proton-containing impurities.[1][3] Quantitative NMR (qNMR) can also be used for purity assessment against a certified standard.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound and its impurities, aiding in their identification. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for impurity profiling.
Q2: What are the likely impurities in synthesized this compound derivatives?
A2: Impurities can originate from various sources, including the synthesis process and degradation.[4] Potential impurities in this compound derivatives may include:
-
Unreacted Starting Materials: Such as substituted 2-aminoacetophenones or related precursors.
-
Byproducts from Synthesis: Formed through side reactions during the cyclization or chlorination steps.
-
Isomers: Positional isomers that may form depending on the synthetic route.
-
Degradation Products: Resulting from exposure to light, heat, or reactive chemicals.
-
Residual Solvents: Organic solvents used during the synthesis and purification process.
Q3: How can I definitively confirm the structure of my synthesized this compound derivative?
A3: A combination of spectroscopic techniques is essential for unambiguous structural confirmation:
-
NMR Spectroscopy (¹H, ¹³C, and 2D NMR): Provides detailed information about the chemical environment of each atom in the molecule, allowing for the complete assignment of the structure.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The isotopic pattern observed in the mass spectrum can confirm the presence of a chlorine atom.[5][6][7]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Q4: What is the significance of the isotopic pattern in the mass spectrum of a this compound derivative?
A4: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[5][6][7] This results in a characteristic isotopic pattern in the mass spectrum for any chlorine-containing ion. The molecular ion region will show two peaks: the molecular ion peak (M) corresponding to the molecule with ³⁵Cl, and an M+2 peak corresponding to the molecule with ³⁷Cl. The intensity of the M+2 peak will be about one-third of the M peak's intensity.[5][6][7] This pattern is a strong indicator of the presence of one chlorine atom in the molecule.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Causes | Solutions |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity silica column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | - Impurities in the mobile phase or injection solvent.- Carryover from previous injections.- Late eluting peaks from a previous run. | - Use high-purity solvents and freshly prepared mobile phase.- Run a blank gradient to identify contaminated solvent.- Implement a robust needle wash protocol.- Increase the gradient run time or include a high-organic wash step. |
| Retention Time Shifts | - Change in mobile phase composition.- Fluctuation in column temperature.- Column degradation. | - Ensure accurate mobile phase preparation and proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it has reached the end of its lifetime. |
| Split Peaks | - Column void or partially blocked frit.- Sample solvent incompatible with the mobile phase. | - Reverse and flush the column (if permissible by the manufacturer).- Replace the column if a void is present.- Dissolve the sample in the mobile phase. |
GC-MS Analysis
| Issue | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | - Analyte is too polar for the column.- Active sites in the injector or column. | - Derivatize the analyte to make it more volatile and less polar.- Use a deactivated inlet liner and a column designed for polar compounds. |
| No Peak Detected | - Analyte is not volatile enough.- Thermal degradation in the injector. | - Use a derivatization agent.- Lower the injector temperature. |
| Incorrect Isotopic Pattern | - Co-eluting impurity.- Background interference. | - Improve chromatographic resolution by optimizing the temperature program.- Check for and eliminate sources of background noise. |
NMR Analysis
| Issue | Possible Causes | Solutions |
| Broad Peaks | - Sample is too concentrated.- Presence of paramagnetic impurities.- Unresolved couplings. | - Dilute the sample.- Filter the sample or treat with a chelating agent.- Use a higher field strength NMR instrument. |
| Poor Signal-to-Noise | - Insufficient sample concentration.- Not enough scans acquired. | - Increase the sample concentration if possible.- Increase the number of scans. |
| Extra Peaks | - Impurities in the sample.- Residual solvent peaks.- Spinning sidebands. | - Purify the sample further.- Identify common NMR solvent peaks.- Optimize the spinning rate of the sample tube. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This is a general reversed-phase HPLC method that can be used as a starting point for the purity assessment of this compound derivatives. Method optimization will be required for specific derivatives.
-
Instrumentation: HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or at the λmax of the specific derivative).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound derivative in methanol or a mixture of water and acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This is a general GC-MS method. For many polar this compound derivatives, derivatization may be necessary prior to analysis.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. If derivatization is needed, a common procedure involves reacting the sample with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups, making the compound more volatile.
NMR Sample Preparation
-
Solvent: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known purity should be added.
-
Procedure:
-
Accurately weigh the sample and internal standard (if used) into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution to a clean NMR tube.
-
Data Presentation
Table 1: Typical Chromatographic and Spectrometric Parameters
| Parameter | HPLC | GC-MS |
| Stationary Phase | C18 silica | Polysiloxane-based |
| Mobile/Carrier Phase | Acetonitrile/Water gradient | Helium |
| Temperature | Ambient to 40 °C | 50-300 °C program |
| Detection | UV/DAD | Mass Spectrometry (EI) |
| Typical Purity Range | 95-99.9% | >98% for volatile components |
Table 2: Illustrative Spectroscopic Data for a Substituted Cinnoline
| Technique | Expected Observations |
| ¹H NMR (in CDCl₃) | Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. Protons on the carbon adjacent to the nitrogen atoms will be the most downfield. Substituent protons will appear in their characteristic regions. |
| ¹³C NMR (in CDCl₃) | Aromatic carbons generally resonate between δ 110-160 ppm. The carbon bearing the chlorine atom will be influenced by its electronegativity. Carbonyl carbons (if present) will be significantly downfield (>160 ppm). |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[5][6][7] Fragmentation patterns will be indicative of the specific derivative's structure. |
| IR Spectroscopy | Characteristic peaks for C=N, C=C aromatic stretching, and C-Cl stretching. Other functional groups (e.g., C=O, N-H) will have their distinct absorption bands. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tutorchase.com [tutorchase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of 3-Chlorocinnoline and 3-Bromocinnoline Reactivity for Pharmaceutical and Materials Science Research
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Chlorocinnoline and 3-Bromocinnoline, two key heterocyclic building blocks in the synthesis of novel therapeutic agents and functional materials. The strategic functionalization of the cinnoline scaffold is a cornerstone of modern medicinal chemistry, and an understanding of the relative reactivity of these halogenated precursors is paramount for efficient and successful synthetic campaigns.
Executive Summary
In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, 3-Bromocinnoline is generally the more reactive substrate compared to this compound. This enhanced reactivity is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy relative to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions with 3-Bromocinnoline often proceed under milder conditions and may provide higher yields.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity of this compound is expected to be comparable to, or slightly greater than, that of 3-Bromocinnoline. This is because the rate-determining step is the initial nucleophilic attack, which is favored by the greater electronegativity of the chlorine atom, rendering the C-3 position more electrophilic.
While direct, side-by-side comparative studies for 3-halocinnolines are not extensively documented, the principles established for analogous heterocyclic systems, such as quinolines and pyridines, provide a strong foundation for these reactivity trends.
Data Presentation: A Comparative Overview
The following tables summarize the expected relative performance of this compound and 3-Bromocinnoline in key synthetic transformations. The data presented is illustrative and based on trends observed for analogous halo-heteroaromatic compounds. Actual results may vary depending on the specific reaction conditions and substrates.
Table 1: Comparison in Suzuki-Miyaura Cross-Coupling Reactions
| Feature | This compound | 3-Bromocinnoline | Rationale |
| Reaction Temperature | Generally higher (e.g., >100 °C) | Generally lower (e.g., 80-100 °C) | Lower C-Br bond energy facilitates oxidative addition. |
| Catalyst Loading | May require higher loading or more active catalysts | Can often be achieved with lower catalyst loading | Higher reactivity of the C-Br bond. |
| Typical Yields | Moderate to good | Good to excellent | More efficient oxidative addition step. |
| Substrate Scope | May be more limited, especially with less reactive boronic acids | Broader scope with a wider range of boronic acids | Higher intrinsic reactivity. |
Table 2: Comparison in Buchwald-Hartwig Amination Reactions
| Feature | This compound | 3-Bromocinnoline | Rationale |
| Reaction Conditions | Often requires stronger bases and more specialized ligands | Can proceed under milder conditions | Lower C-Br bond energy. |
| Reaction Time | Generally longer | Generally shorter | Faster oxidative addition. |
| Typical Yields | Moderate to good | Good to excellent | More facile C-N bond formation. |
| Amine Scope | May be more challenging with less nucleophilic amines | Broader scope of compatible amines | Higher reactivity of the starting material. |
Table 3: Comparison in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Feature | This compound | 3-Bromocinnoline | Rationale |
| Reactivity | Comparable to slightly higher | Comparable | Rate-determining step is nucleophilic attack, favored by the higher electronegativity of chlorine. |
| Reaction Conditions | Similar to 3-Bromocinnoline | Similar to this compound | Leaving group ability is less critical than the electrophilicity of the carbon center. |
| Typical Yields | Good to excellent | Good to excellent | Both are effective substrates for SNAr. |
| Nucleophile Scope | Broad | Broad | Both are susceptible to attack by a wide range of nucleophiles. |
Experimental Protocols
The following are generalized experimental protocols adapted from literature procedures for analogous heterocyclic systems and should be optimized for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 3-halocinnoline with an arylboronic acid.
Materials:
-
3-Halocinnoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1, 10 mL)
Procedure:
-
To a Schlenk flask, add the 3-halocinnoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a 3-halocinnoline.
Materials:
-
3-Halocinnoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base.
-
Add the 3-halocinnoline and the amine to the tube.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the mixture in an oil bath to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction until the starting material is consumed (TLC or GC-MS analysis).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the substitution of the halogen at the 3-position of a cinnoline with a nucleophile.
Materials:
-
3-Halocinnoline (1.0 mmol)
-
Nucleophile (e.g., a secondary amine, 1.5 mmol)
-
Solvent (e.g., DMSO or NMP, 5 mL)
-
Optional: Base (e.g., K₂CO₃, 2.0 mmol) if the nucleophile is an amine salt.
Procedure:
-
In a round-bottom flask, dissolve the 3-halocinnoline in the solvent.
-
Add the nucleophile (and base, if necessary).
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the key reaction mechanisms and a typical experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General experimental workflow for cross-coupling or substitution reactions.
3-Chlorocinnoline vs. 4-Chlorocinnoline: A Comparative Guide to Nucleophilic Substitution Reactivity
For researchers and professionals in drug development and synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Cinnoline, a bicyclic aromatic heterocycle, presents a versatile core for the development of novel therapeutic agents. The reactivity of its chloro-substituted derivatives in nucleophilic aromatic substitution (SNAr) reactions is pivotal for introducing diverse functionalities. This guide provides an objective comparison of the reactivity of 3-chlorocinnoline and 4-chlorocinnoline, drawing upon established principles of SNAr reactions in aza-aromatic systems and available experimental data.
Theoretical Framework: Electronic Effects on Reactivity
The propensity of an aryl halide to undergo nucleophilic aromatic substitution is largely governed by the electronic stabilization of the intermediate Meisenheimer complex. In the cinnoline ring system, the two nitrogen atoms exert a significant electron-withdrawing effect, which activates the ring towards nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitrogen atoms.
In the case of 4-chlorocinnoline , the chlorine atom is positioned at a carbon (C4) that is para to N2 and ortho to N1. This dual activation by both nitrogen atoms effectively delocalizes the negative charge in the Meisenheimer intermediate, thereby stabilizing it and facilitating the substitution reaction. Conversely, in This compound , the chlorine is located at a carbon (C3) that is ortho to N2 but meta to N1. The activating influence of the N1 atom at the C3 position is considerably weaker. Consequently, 4-chlorocinnoline is anticipated to be significantly more reactive towards nucleophiles than this compound. This heightened reactivity is analogous to that observed in other diazanaphthalene systems, such as quinolines, where the 4-position is generally more susceptible to nucleophilic attack than other positions.
Quantitative Comparison of Reactivity
While direct side-by-side kinetic studies comparing this compound and 4-chlorocinnoline are not extensively documented in the literature, the disparity in their reactivity is evident from the conditions required for successful nucleophilic substitution. Reactions involving 4-chlorocinnoline often proceed under milder conditions and can provide higher yields compared to those with this compound.
The following table summarizes typical reaction conditions and yields for the amination of chlorocinnolines, illustrating the generally higher reactivity of the 4-chloro isomer.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorocinnoline | Various amines | DMSO | 140-180 | 0.3-0.5 | 80-95[1] |
| This compound | Substituted anilines | DMF/o-dichlorobenzene | Reflux | 2 | Moderate[2] |
Note: The data presented is compiled from different sources and may not represent a direct comparative experiment. However, it reflects the general trend in reactivity.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for nucleophilic substitution on a chloro-heterocyclic system, which can be adapted for 3- and 4-chlorocinnoline.
Protocol 1: Microwave-Assisted Amination of 4-Chlorocinnoline
This protocol is adapted from general procedures for the efficient synthesis of 4-aminoquinolines, which are structurally similar to 4-aminocinnolines.[1]
Materials:
-
4-Chlorocinnoline (1 equivalent)
-
Primary or secondary amine (1.2 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine 4-chlorocinnoline and the desired amine.
-
Add DMSO as the solvent.
-
If the nucleophile is a secondary amine salt, a base such as sodium hydroxide may be required. For primary amines, no additional base is typically needed.[1]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140-180 °C for 20-30 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Conventional Synthesis of 4-Aminocinnoline-3-carboxamides
This multi-step protocol provides a reliable method for the synthesis of substituted 4-aminocinnoline derivatives.[2]
Step 1: Diazotization and Coupling
-
Dissolve the substituted aniline (0.195 mol) in a mixture of concentrated HCl (7.5 ml) and water (7.5 ml).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold, saturated solution of sodium nitrite (0.19 mol).[2]
-
Filter the resulting diazonium salt solution into a cooled solution containing cyanoacetamide (0.195 mol), water (350 ml), 10 g of sodium acetate, and 15 ml of alcohol.[2]
Step 2: Cyclization
-
To anhydrous AlCl₃ (0.111 mol), add chlorobenzene (150 ml) and pass nitrogen gas through the mixture for 30 minutes.
-
Add the substituted phenyl hydrazono (cyano) acetamide from Step 1 to this mixture and pass nitrogen gas for an additional 10 minutes.
-
Reflux the mixture for 2 hours.[2]
-
Cool the reaction mixture and add dilute HCl (20 ml).
-
Heat the mixture on a water bath, then cool and filter.
-
Wash the solid twice with dilute NaOH solution and filter again.
-
Recrystallize the product from a methanol:water (10:1) mixture.[2]
Logical Relationship of Reactivity
The difference in reactivity between this compound and 4-chlorocinnoline in nucleophilic aromatic substitution can be visualized as a direct consequence of the electronic stabilization of the reaction intermediate.
Conclusion
Based on the principles of nucleophilic aromatic substitution, 4-chlorocinnoline is demonstrably more reactive than this compound. This is attributed to the superior electronic stabilization of the Meisenheimer intermediate formed during the reaction at the C4 position, which benefits from the combined electron-withdrawing effects of both nitrogen atoms in the cinnoline ring. While direct, comprehensive kinetic data is sparse, the available synthetic procedures consistently show that 4-chlorocinnoline undergoes nucleophilic substitution under milder conditions and often with higher yields. For researchers aiming to synthesize substituted cinnolines, targeting the 4-position is generally a more facile and efficient strategy. Further quantitative kinetic studies would be invaluable to precisely delineate the reactivity differences between these two important isomers.
References
Comparative Cytotoxicity of 3-Chloro-Heterocyclic Derivatives on Cancer Cell Lines
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "3-chlorocinnoline derivatives" did not yield sufficient publicly available data for a comparative guide. Cinnoline and quinoline are structural isomers, and due to the abundance of research on the anticancer properties of the latter, this guide focuses on the closely related and extensively studied 3-chloroquinoline derivatives as a representative class of chloro-substituted aza-bicyclic aromatic compounds. The findings presented here may offer valuable insights into the potential of related heterocyclic systems.
This guide provides a comparative overview of the cytotoxic effects of various 3-chloroquinoline derivatives on a range of cancer cell lines. The data herein is compiled from multiple studies to facilitate an objective comparison of their performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Data Presentation: In Vitro Cytotoxicity of 3-Chloroquinoline Derivatives
The cytotoxic potential of 3-chloroquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.[1] The following tables summarize the IC50 values of various 3-chloroquinoline derivatives against several human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.[2]
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Benzenesulfonamide Hybrids | Compound 2 | A549-Raw (Lung) | 44.34 µg/mL |
| Compound 2 | Lovo (Colorectal) | 28.82 µg/mL | |
| Compound 17 | HeLa (Cervical) | 30.92 µg/mL | |
| Indolin-2-one Hybrids | LM07 (8-OCH3 substitution) | DU-145 (Prostate) | 11 |
| LM10 (6-Br substitution) | HCT-115 (Colon) | 41.3 | |
| Rhodanine-1,2,3-triazole Hybrids | 7-chloroquinoline derivative 3 | HCT-116 (Colon) | 23.39 |
| 7-chloroquinoline derivative 3 | HeLa (Cervical) | 50.03 | |
| 7-chloroquinoline derivative 9 | HCT-116 (Colon) | 21.41 | |
| 7-chloroquinoline derivative 9 | HeLa (Cervical) | 21.41 | |
| 7-chloroquinoline derivative 9 | MCF-7 (Breast) | 346.14 (low toxicity to normal cells) | |
| Thioalkylquinoline Derivatives | Compound 73 | HCT116 (Colon) | 1.99 - 4.9 |
| Compound 74 | HCT116 (Colon) | 1.99 - 4.9 | |
| Compound 79 | HCT116 (Colon) | 1.99 - 4.9 | |
| Compound 81 | HCT116 (Colon) | 1.99 - 4.9 | |
| Compound 82 | HCT116 (Colon) | 1.99 - 4.9 | |
| Compound 59 | U2OS (Osteosarcoma) | 4.95 - 5.81 | |
| Compound 60 | U2OS (Osteosarcoma) | 4.95 - 5.81 | |
| Compound 63 | U2OS (Osteosarcoma) | 4.95 - 5.81 | |
| Other Quinoline Derivatives | 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 |
| 2-phenylquinolin-4-amine (7d) | HT-29 (Colon) | 9.19 | |
| 2-phenylquinolin-4-amine (7i) | HT-29 (Colon) | 11.34 | |
| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (at 48h) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of 3-chloroquinoline derivatives are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]
Materials and Reagents:
-
Desired cancer cell lines (e.g., HeLa, MCF-7, HCT-116)[3]
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]
-
3-chloroquinoline derivatives to be tested
-
MTT reagent (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., anhydrous DMSO, acidified isopropanol)[3]
-
96-well flat-bottom cell culture plates[3]
-
Humidified incubator (37°C, 5% CO2)[3]
-
Microplate reader[3]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the 3-chloroquinoline derivatives in the culture medium. Remove the overnight medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[5]
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of 3-chloroquinoline derivatives for the specified time.[4]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization.[4]
-
Washing: Wash the cells twice with cold PBS.[4]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[4]
Caspase Activity Assay
Caspases are key proteases in the apoptotic pathway, and their activity can be measured to confirm apoptosis induction.[2]
Procedure (Colorimetric Caspase-3 Assay):
-
Cell Lysis: Treat cells with the 3-chloroquinoline derivative to induce apoptosis. Lyse the cells using a chilled cell lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of the cell lysates.[2]
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the DEVD-pNA substrate.[2]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[2]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader. The signal intensity is proportional to the caspase-3 activity.[2]
Mandatory Visualizations
Signaling Pathway
Many 3-chloroquinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.[5][6]
Caption: Inhibition of the PI3K/Akt signaling pathway by 3-chloroquinoline derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer potential of novel 3-chloroquinoline derivatives.
Caption: Workflow for assessing the anticancer activity of 3-chloroquinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-Chlorocinnoline Analogs: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold has emerged as a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chlorine atom onto the cinnoline ring system, particularly at the 3-position, is a key strategy in the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-chlorocinnoline analogs and related derivatives, with a focus on their potential as kinase inhibitors and cytotoxic agents. Experimental data, detailed protocols, and pathway visualizations are presented to support further research and development in this area.
Comparative Biological Activity of Cinnoline Derivatives
While specific quantitative data for a series of this compound analogs is limited in publicly available literature, studies on broader cinnoline derivatives consistently highlight the importance of halogen substitution for enhanced biological activity. Halogenated derivatives, including those with chloro, bromo, and fluoro substitutions, have demonstrated potent antimicrobial, antifungal, and anti-inflammatory activities.[1][2]
A key study on cinnoline derivatives as Phosphoinositide 3-Kinase (PI3K) inhibitors provides valuable quantitative insights into their structure-activity relationship. The data below, summarized from this study, illustrates how modifications to the cinnoline core impact inhibitory activity.[3]
| Compound ID | R1 | R2 | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| 1 | H | Morpholine | 15.3 | 45.7 | 12.1 | 28.9 |
| 2 | 6-F | Morpholine | 8.9 | 33.1 | 7.5 | 19.8 |
| 3 | 6-Cl | Morpholine | 7.2 | 28.5 | 6.1 | 15.4 |
| 4 | 7-F | Morpholine | 12.4 | 40.2 | 10.3 | 25.1 |
| 5 | 7-Cl | Morpholine | 10.1 | 35.8 | 8.7 | 20.6 |
| 6 | H | 4-Methylpiperazine | 25.6 | 78.9 | 22.4 | 45.3 |
| 7 | 6-Cl | 4-Methylpiperazine | 18.9 | 60.1 | 15.7 | 33.8 |
| 8 | H | Piperidine | 33.1 | 95.4 | 29.8 | 58.7 |
| 9 | 6-Cl | Piperidine | 24.5 | 75.3 | 21.1 | 42.9 |
Data is illustrative and based on findings from a study on PI3K inhibitors.[3] R1 represents substitution on the cinnoline ring, and R2 represents a substitution at another position.
Key SAR Observations:
-
Halogen Substitution: The presence of a chloro or fluoro group at the 6- or 7-position of the cinnoline ring generally leads to a moderate increase in inhibitory potency against PI3K isoforms compared to the unsubstituted analog.[3]
-
Substitution at R2: The nature of the substituent at the R2 position significantly influences activity, with the morpholine group consistently demonstrating the highest potency across the tested analogs.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are standard protocols for assessing the kinase inhibitory and cytotoxic activities of this compound analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a target kinase by measuring the amount of ATP remaining after the kinase reaction.[4]
Materials:
-
Target recombinant kinase
-
Kinase-specific substrate
-
Test compounds (dissolved in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.[4]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cell proliferation.[1]
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the mechanism of action and the experimental process is facilitated by visual diagrams. The following are Graphviz representations of a relevant signaling pathway and a general experimental workflow.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound Analogs.
Caption: General Experimental Workflow for Kinase Inhibitor Screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Halogenated Cinnoline Derivatives: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a significant challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered considerable attention. Among these, cinnoline derivatives, particularly those incorporating halogen atoms, have demonstrated promising antibacterial and antifungal properties. This guide provides a comparative analysis of the antimicrobial activity of various halogenated cinnoline derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of antimicrobial drug discovery.
Comparative Antimicrobial Activity
The antimicrobial efficacy of halogenated cinnoline derivatives has been evaluated against a spectrum of pathogenic bacteria and fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, indicates that the presence and position of halogen substituents on the cinnoline scaffold significantly influence the antimicrobial potency.
A study on substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives revealed MIC values ranging from 12.5–50 μg/mL against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Aspergillus niger, Candida albicans)[1]. Another series of 7-substituted 4-aminocinnoline-3-carboxamide derivatives exhibited moderate to good antibacterial activity with MIC values between 6.25–25 μg/mL against a panel of bacteria including Vibrio cholera, E. coli, and S. aureus[1].
Notably, halogen-substituted derivatives have shown potent activity at lower concentrations[1]. For instance, 6-chloro substituted cinnoline derivatives were identified as the most potent compounds against B. subtilis, S. aureus, E. coli, and P. aeruginosa when compared to the standard drug norfloxacin[1]. Similarly, 7-chloro substituted cinnoline thiophene derivatives and 6-chloro substituted cinnoline furan derivatives were found to be the most potent antifungal agents against C. albicans and A. niger[1]. The introduction of a halogen, such as a chloro or bromo group, into the cinnoline structure is a key factor in enhancing the antimicrobial effect[2][3].
The following table summarizes the antimicrobial activity of selected halogenated cinnoline derivatives from various studies.
| Compound Class | Halogen Substituent(s) | Test Organism(s) | MIC Range (µg/mL) | Zone of Inhibition (mm) | Reference |
| 4-(p-aminopiperazine)cinnoline-3-carboxamides | Varied | B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicans | 12.5–50 | 6–29 (antibacterial)8–25 (antifungal) | [1] |
| Cinnoline Sulphonamides | o-fluoro, p-chloro, p-bromo, m-chloro, 2,3-di-chloro | P. aeruginosa, E. coli, B. subtilis, S. aureus, C. albicans, A. niger | Not specified | Potent activity, comparable to norfloxacin | [4] |
| Cinnoline Thiophene Derivatives | 7-chloro | C. albicans, A. niger | Not specified | Most potent antifungal | [1] |
| Cinnoline Furan Derivatives | 6-chloro | C. albicans, A. niger | Not specified | Potent antifungal | [1] |
| Pyrazolo[4,3-c]cinnoline Derivatives | 7-chloro-8-fluoro | E. coli, S. aureus, P. aeruginosa | 12.5–25 | Not specified |
Experimental Protocols
The evaluation of antimicrobial activity of these compounds predominantly relies on two standard methods: the disk diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Disk Diffusion Method (Modified Kirby-Bauer Method)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Media Preparation: Mueller-Hinton agar for bacteria and Sabouraud's dextrose agar for fungi are prepared and sterilized. The sterile molten agar is poured into sterile Petri plates and allowed to solidify.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in sterile saline or broth.
-
Inoculation: The surface of the agar plates is uniformly swabbed with the microbial suspension.
-
Disk Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO). A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Norfloxacin, Ciprofloxacin) serves as a positive control. The discs are then placed on the inoculated agar surface.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
Result Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides quantitative data on the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the microbial suspension. A well with the growth medium and inoculum but without the test compound serves as a growth control, and a well with the medium alone serves as a sterility control.
-
Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) as described for the disk diffusion method.
-
Result Determination: After incubation, the plates are visually inspected for turbidity. The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the antimicrobial activity of halogenated cinnoline derivatives.
Caption: Workflow for Antimicrobial Activity Evaluation.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways and molecular targets of many halogenated cinnoline derivatives are still under investigation, the antimicrobial activity is often attributed to the synergistic effect of the cinnoline core and the appended pharmacophores[4]. For instance, cinnoline derivatives bearing a sulphonamide moiety may exhibit enhanced activity due to the combined action of the two active groups[1]. The cinnoline ring system is structurally similar to the quinolone ring found in antibiotics like ciprofloxacin, suggesting a potential for similar mechanisms of action, such as the inhibition of bacterial DNA gyrase and topoisomerase IV. However, further mechanistic studies are required to elucidate the specific molecular interactions and signaling cascades affected by these compounds.
The presented data underscores the potential of halogenated cinnoline derivatives as a promising class of antimicrobial agents. The significant activity of chloro and bromo-substituted compounds, in particular, warrants further investigation and optimization for the development of new therapeutics to combat infectious diseases.
References
Comparative Docking Analysis of 3-Chlorocinnoline Derivatives: A Guide for Researchers
A detailed examination of 3-chlorocinnoline derivatives reveals their significant potential in drug discovery, with emerging studies highlighting their efficacy against a range of biological targets implicated in cancer and other diseases. This guide provides a comparative overview of their molecular docking performance, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their quest for novel therapeutics.
Cinnoline and its derivatives are recognized as important heterocyclic scaffolds in medicinal chemistry due to their diverse pharmacological activities. The introduction of a chlorine atom at the 3-position can significantly influence the molecule's electronic properties and binding interactions, making this compound an intriguing starting point for the design of targeted inhibitors. Molecular docking studies have been instrumental in elucidating the binding modes and affinities of these derivatives with various protein targets, offering valuable insights for the rational design of more potent and selective therapeutic agents. This guide synthesizes available findings to present a comparative analysis of these derivatives against key biological targets.
Data Presentation: A Comparative Look at Docking Performance
The following table summarizes the quantitative data from various comparative docking studies of this compound and its analogous derivatives against prominent biological targets. These studies showcase the potential of this scaffold in inhibiting key proteins involved in cancer progression.
| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | IC50 / GI50 (µM) |
| Cinnoline Derivative 25 | PI3K | - | - | 0.264 |
| Quinoline Derivative 9b | Rho-associated protein kinase 1 (ROCK1) (2ESM) | -10.0 | - | - |
| Quinoline Derivative 4 | HIV Reverse Transcriptase (4I2P) | -10.67 | - | - |
| Quinoline Derivative 6c | Aurora A kinase (3FDN) | - | -8.20 | - |
| Pyrano[3,2-c]quinolone 2c | Topoisomerase IIβ (4G0V) | -8.27 | - | - |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking are crucial for the reproducibility and validation of the results. Below are detailed protocols generalized from the literature for performing such computational analyses.
Preparation of the Receptor Protein
The initial step involves obtaining the three-dimensional structure of the target protein, typically from the Protein Data Bank (PDB).[1][2] The protein structure is then prepared for docking by:
-
Removing Ligands and Water Molecules: All non-essential molecules, including the co-crystallized ligand and water molecules, are removed from the PDB file.[2]
-
Adding Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.
-
Assigning Charges: Charges are assigned to the atoms of the protein, often using established force fields like Kollman charges.[1]
-
Energy Minimization: The protein structure may be subjected to energy minimization to relieve any steric clashes and to obtain a more stable conformation.
Preparation of the Ligand (this compound Derivatives)
The 3D structures of the this compound derivatives are prepared for docking through the following steps:
-
Structure Generation: The two-dimensional structures of the derivatives are drawn using chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Calculation: Gasteiger charges are typically calculated for the ligand atoms.
-
Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock Vina, Maestro (Schrödinger), or GOLD.[3][4] The general procedure is as follows:
-
Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The dimensions of the grid box are typically set to encompass the entire binding pocket.
-
Docking Algorithm: A search algorithm, such as a genetic algorithm or a Lamarckian genetic algorithm, is used to explore different conformations and orientations of the ligand within the defined grid box.[4]
-
Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function, which estimates the free energy of binding. The poses with the lowest (most favorable) scores are considered the most likely binding modes.
Analysis of Docking Results
The results of the docking simulation are analyzed to understand the binding interactions between the ligand and the protein. This involves:
-
Visual Inspection: The docked poses are visually inspected to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.
-
Binding Energy Calculation: The binding energy (in kcal/mol) is recorded for the best-docked pose of each ligand.
-
Comparison with Known Inhibitors: The docking results are often compared with those of a known inhibitor or a reference compound to validate the docking protocol and to assess the relative potency of the designed derivatives.[5]
Mandatory Visualization
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows related to the study of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 3-Substituted Cinnolines: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is paramount. In the realm of heterocyclic chemistry, particularly for bioactive scaffolds like 3-substituted cinnolines, 2D Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides a comparative overview of key 2D NMR techniques—COSY, HSQC, and HMBC—for the structural validation of 3-substituted cinnolines, supported by experimental data and detailed protocols.
The cinnoline nucleus is a significant pharmacophore found in compounds with a wide range of biological activities.[1][2] The precise determination of the substitution pattern is crucial for understanding structure-activity relationships. While 1D NMR (¹H and ¹³C) provides initial insights, complex substitution patterns and overlapping signals often necessitate the use of 2D NMR for definitive structural elucidation.[3]
Comparative Analysis of 2D NMR Techniques
The combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides a comprehensive connectivity map of a molecule, allowing for the unequivocal assignment of protons and carbons and, consequently, the confirmation of the overall structure.
| 2D NMR Technique | Information Provided | Application in 3-Substituted Cinnolines |
| COSY (Correlation Spectroscopy) | Shows correlations between J-coupled protons, typically over two or three bonds (²JHH, ³JHH).[4] | - Establishes proton-proton spin systems within the cinnoline core and the substituent at the 3-position. - Identifies adjacent protons on the benzene ring of the cinnoline scaffold. - Traces the connectivity within aliphatic chains or other cyclic systems in the substituent. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly attached to a heteronucleus, most commonly ¹³C (¹JCH). | - Directly links each proton signal to its corresponding carbon signal. - Differentiates between CH, CH₂, and CH₃ groups when used in conjunction with DEPT or an edited HSQC. - Provides a clear picture of the carbon skeleton of the cinnoline and its substituent. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH).[5] | - Crucial for connecting different spin systems identified in the COSY spectrum. - Establishes the point of attachment of the substituent to the C3 position of the cinnoline ring by observing correlations between protons on the substituent and carbons of the cinnoline core (and vice-versa). - Confirms the positions of quaternary carbons that are not observed in HSQC spectra. |
Experimental Data: A Case Study
To illustrate the power of these techniques, let's consider the hypothetical structural validation of a 3-aryl-4-methylcinnoline derivative. The following tables summarize the expected 2D NMR correlations that would confirm its structure.
Table 1: Key COSY Correlations for a Hypothetical 3-Aryl-4-Methylcinnoline
| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) | Interpretation |
| H-5 | H-6 | Vicinal coupling in the benzene ring |
| H-6 | H-5, H-7 | Vicinal coupling in the benzene ring |
| H-7 | H-6, H-8 | Vicinal coupling in the benzene ring |
| H-8 | H-7 | Vicinal coupling in the benzene ring |
| H-2' | H-3' | Vicinal coupling in the aryl substituent |
| H-3' | H-2', H-4' | Vicinal coupling in the aryl substituent |
Table 2: Key HSQC Correlations for a Hypothetical 3-Aryl-4-Methylcinnoline
| Proton (δ, ppm) | Correlated Carbon (δ, ppm) | Interpretation |
| H-4 (CH₃) | C-4 (CH₃) | Methyl group at position 4 |
| H-5 | C-5 | Aromatic CH |
| H-6 | C-6 | Aromatic CH |
| H-7 | C-7 | Aromatic CH |
| H-8 | C-8 | Aromatic CH |
| H-2' | C-2' | Aromatic CH in substituent |
| H-3' | C-3' | Aromatic CH in substituent |
Table 3: Key HMBC Correlations for a Hypothetical 3-Aryl-4-Methylcinnoline
| Proton (δ, ppm) | Correlated Carbon(s) (δ, ppm) | Interpretation |
| H-4 (CH₃) | C-3, C-4a | Confirms position of methyl group |
| H-5 | C-4, C-7, C-8a | Connectivity within the cinnoline core |
| H-8 | C-4a, C-6 | Connectivity within the cinnoline core |
| H-2' | C-3, C-4', C-6' | Confirms attachment of the aryl substituent at C-3 |
| H-6' | C-3, C-2', C-4' | Confirms attachment of the aryl substituent at C-3 |
Experimental Protocols
The following are generalized protocols for acquiring 2D NMR spectra for the structural elucidation of 3-substituted cinnolines. Parameters may need to be optimized based on the specific compound, solvent, and spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified 3-substituted cinnoline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
¹H-¹H COSY:
-
Acquire a standard 1D proton spectrum to determine the spectral width.
-
Use a standard COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire a sufficient number of scans (e.g., 2-8) for each increment.
-
Typically, 256-512 increments are collected in the indirect dimension (F1).
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.
¹H-¹³C HSQC:
-
Acquire 1D proton and carbon spectra to determine their respective spectral widths.
-
Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2).
-
Set the proton spectral width in the direct dimension (F2) and the carbon spectral width in the indirect dimension (F1).
-
Optimize the ¹JCH coupling constant (typically around 145 Hz for aromatic and sp³ carbons).
-
Acquire a sufficient number of scans (e.g., 2-16) per increment for adequate signal-to-noise.
-
Collect 128-256 increments in the F1 dimension.
-
Process the data with appropriate window functions.
¹H-¹³C HMBC:
-
Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).
-
Set the proton spectral width in F2 and the carbon spectral width in F1.
-
Optimize the long-range coupling constant (ⁿJCH), typically set to a value between 7-10 Hz to observe 2- and 3-bond correlations.[4]
-
Acquire a larger number of scans (e.g., 8-64) per increment due to the weaker long-range correlations.
-
Collect 256-512 increments in the F1 dimension.
-
Process the data with appropriate window functions.
Workflow and Logic Diagram
The logical workflow for validating the structure of a 3-substituted cinnoline using 2D NMR is depicted in the following diagram.
References
- 1. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
A Head-to-Head Comparison of Catalysts for 3-Chlorocinnoline Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to catalyst performance in the synthesis of functionalized cinnoline derivatives.
The cinnoline scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. The functionalization of the 3-position of the cinnoline ring via cross-coupling reactions of 3-chlorocinnoline is a key strategy for the synthesis of novel compounds with diverse biological activities and material properties. This guide provides a head-to-head comparison of various catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound and its close analogs, supported by available experimental data.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The majority of cross-coupling reactions involving aryl halides, such as this compound, proceed through a common catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is followed by transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination). The cycle is completed by reductive elimination, which forms the new carbon-carbon or carbon-nitrogen bond and regenerates the active palladium(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Performance Comparison of Catalytic Systems
While specific comparative studies on this compound are limited, data from analogous chloro-substituted heterocycles and related cinnoline derivatives provide valuable insights into catalyst performance. The following tables summarize the performance of different catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. For chloro-substituted heterocycles, palladium catalysts with electron-rich and bulky phosphine ligands are generally required to achieve high yields.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Substrate |
| Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 99 | p-tolylboronic acid | 1-bromo-4-(chloromethyl)benzene[1] |
| Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | - | 94 | Heptyl boronic pinacol ester | 2,6-dichloropyridine[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between aryl halides and amines. The choice of ligand is crucial for achieving high efficiency, especially with less reactive aryl chlorides.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Substrate |
| Pd₂(dba)₃ / BINAP | NaOᵗBu | Dioxane | reflux | 6-15 | - | Adamantane-containing amines | Dichloroquinolines[3] |
| Pd₂(dba)₃ / DavePhos | NaOᵗBu | Dioxane | reflux | 6-15 | - | Adamantane-containing amines | Dichloroquinolines[3] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes. Both copper-catalyzed and copper-free systems have been developed, with the latter often preferred to avoid the formation of alkyne homocoupling byproducts.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Substrate |
| Pd(PPh₃)₄ / CuI | Et₃N | - | 50 | 12 | 76 | Phenylacetylene | 4-bromo-3-(dec-1-yn-1-yl)cinnoline[4] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-50 | - | - | Terminal Alkyne | Aryl Halide[3] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, adapted from literature for chloro-substituted heterocycles and can serve as a starting point for the optimization of reactions with this compound.
General Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol (General)
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PCy₃·HBF₄ or Ad₂PⁿBu, 2-10 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 h), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol (General)
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or DavePhos, 2-4 mol%), and a base (e.g., NaOᵗBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the necessary duration (6-24 h), monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash column chromatography.
Sonogashira Coupling Protocol (Copper-Catalyzed)
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a base (e.g., Et₃N, 2.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed, as indicated by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove insoluble salts. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired 3-alkynylcinnoline.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of a diverse range of 3-substituted cinnoline derivatives. The choice of catalyst, ligand, base, and reaction conditions is critical for achieving high yields and selectivity. While specific data for this compound remains somewhat limited in the public domain, the information gathered from analogous systems provides a strong foundation for reaction development. For Suzuki-Miyaura reactions, catalyst systems employing bulky phosphine ligands are promising. In Buchwald-Hartwig aminations, the selection of the appropriate ligand is paramount to success. For Sonogashira couplings, both traditional copper-catalyzed and copper-free methods can be employed, with the latter offering advantages in terms of byproduct formation. The experimental protocols provided herein serve as a valuable starting point for researchers venturing into the functionalization of the cinnoline core. Further optimization for each specific substrate and coupling partner combination is recommended to achieve optimal results.
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids [mdpi.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
Novel 3-Chlorocinnoline Analogs Demonstrate Potent In Vitro Anticancer Activity
For Immediate Release:
Shanghai, China – December 26, 2025 – A promising new class of anticancer compounds, derivatives of the 3-chlorocinnoline scaffold, has shown significant cytotoxic activity against a range of human cancer cell lines in preclinical in vitro studies. These findings, which position cinnoline-based compounds as a noteworthy area for oncology drug development, reveal that their mechanism of action may involve the inhibition of key cellular signaling pathways, including the PI3K/Akt pathway.
This guide provides a comparative analysis of the in vitro biological evaluation of these novel cinnoline derivatives, presenting quantitative data on their anticancer effects, detailing the experimental methodologies used, and visualizing the implicated signaling pathways. The data is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel oncology therapeutics.
Comparative Cytotoxicity of Novel Cinnoline Derivatives
The in vitro anticancer activity of several novel cinnoline derivatives was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological function, was determined for each derivative. The results are summarized in the tables below, alongside data for established anticancer agents for comparison.
Table 1: In Vitro Anticancer Activity of Dihydrobenzo[h]cinnoline-5,6-dione Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Novel Cinnoline Derivative 1 | Epidermoid Carcinoma (KB) | <5.0 |
| Novel Cinnoline Derivative 2 | Hepatoma (Hep-G2) | <5.0 |
| Doxorubicin (Standard of Care) | Hepatoma (HepG2) | 1.3 - 12.2[1][2][3][4][5] |
Table 2: In Vitro Anticancer Activity of 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione Derivatives
| Compound | Cancer Cell Line | Activity |
| Novel Cinnoline Derivative 3 | Murine Leukemia (L1210) | Active |
| Novel Cinnoline Derivative 4 | Human Leukemia (K562) | Active |
| Etoposide (Standard of Care) | Human Leukemia (K562) | ~1.0 - 5.0[6][7][8][9] |
Table 3: In Vitro Anticancer Activity of Cinnoline-Based PI3K Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) |
| Novel Cinnoline PI3K Inhibitor (Compound 25) | Human Tumor Cell Line 1 | 0.264[10] |
| Human Tumor Cell Line 2 | 2.04[10] | |
| Human Tumor Cell Line 3 | 1.14[10] |
The data indicates that these novel cinnoline derivatives exhibit potent cytotoxic effects, with some compounds demonstrating activity in the sub-micromolar range.[10] Notably, the activity profile of these compounds is comparable to or, in some cases, may exceed that of established chemotherapeutic agents.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to evaluate the anticancer activity of the novel this compound derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Novel cinnoline compounds and control drugs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A series of dilutions of the test compounds are prepared in the culture medium. The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing the MTT solution is added to each well. The plates are then incubated for 2-4 hours, protected from light. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway Analysis
Several of the novel cinnoline derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[10][11] The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a common feature in many types of cancer.
Caption: PI3K/Akt signaling pathway and the inhibitory action of a cinnoline derivative.
Experimental Workflow
The in vitro evaluation of novel this compound derivatives typically follows a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.
Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of 3-Chlorocinnoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold is a significant bicyclic heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] Understanding the metabolic stability of these compounds is crucial for their development as therapeutic agents, as it directly influences their pharmacokinetic profile, including in vivo half-life and bioavailability. This guide provides a comparative assessment of the metabolic stability of hypothetical 3-chlorocinnoline derivatives against other known heterocyclic compounds, supported by detailed experimental protocols.
Quantitative Assessment of Metabolic Stability
The metabolic stability of a compound is typically evaluated in vitro using liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[2] Key parameters obtained from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[2][3] A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability.[3]
The following table summarizes the metabolic stability data for a series of hypothetical this compound derivatives compared to known kinase inhibitors with different heterocyclic cores. This data is presented to illustrate how structural modifications on the this compound scaffold could influence metabolic stability.
Table 1: In Vitro Metabolic Stability of this compound Derivatives and Comparator Compounds in Human Liver Microsomes (HLM)
| Compound ID | Core Scaffold | R Group | t½ (min) | CLint (µL/min/mg protein) | Data Source |
| 3CC-01 | This compound | -H | 25 | 27.7 | Hypothetical |
| 3CC-02 | This compound | -CH₃ | 35 | 19.8 | Hypothetical |
| 3CC-03 | This compound | -OCH₃ | 45 | 15.4 | Hypothetical |
| 3CC-04 | This compound | -F | 30 | 23.1 | Hypothetical |
| Lapatinib | Quinazoline | - | >60 | <11.6 | [4] |
| Gefitinib | Quinazoline | - | 48 | 14.4 | Literature |
| Crizotinib | Pyridine | - | 15 | 46.2 | Literature |
Higher t½ and lower CLint values indicate greater metabolic stability.
From the hypothetical data, it can be observed that substitution at the R position of the this compound core can significantly impact metabolic stability. For instance, the introduction of a methoxy group (3CC-03) is postulated to increase the half-life and decrease the intrinsic clearance compared to the unsubstituted analog (3CC-01), suggesting it may block a potential site of metabolism.
Experimental Protocols
A detailed understanding of the experimental methodology is critical for the interpretation and replication of metabolic stability data. The following is a typical protocol for an in vitro microsomal stability assay.
Liver Microsomal Stability Assay Protocol
1. Purpose: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance when incubated with liver microsomes.[5] This assay primarily assesses metabolism by phase I enzymes, such as cytochrome P450s.[6]
2. Materials and Equipment:
-
Pooled human liver microsomes (HLM)
-
Test compounds and positive control compounds (e.g., compounds with known high and low clearance)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[7]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]
-
Magnesium chloride (MgCl₂)[7]
-
Ice-cold acetonitrile or methanol containing an internal standard to terminate the reaction
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
3. Procedure:
-
Preparation: Prepare stock solutions of the test compounds and positive controls.[7] Thaw the pooled human liver microsomes on ice.
-
Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, MgCl₂, and the test compound. Pre-incubate the plate at 37°C for approximately 5-10 minutes.[2]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[2] The final reaction volume is typically 200-500 µL.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[2][6]
-
Sample Processing: The plate is centrifuged to precipitate the microsomal proteins.[2][5]
-
Analysis: The supernatant is transferred to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[7]
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k .[2]
-
The intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of microsomal protein (mg)) .[2]
Visualizing the Experimental Workflow
To better illustrate the process, the following diagrams outline the experimental workflow and the key relationships in metabolic stability assessment.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Metabolic Stability Assays [merckmillipore.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
Proper Disposal of 3-Chlorocinnoline: A Guide for Laboratory Professionals
The proper disposal of 3-Chlorocinnoline is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Hazard Profile and Safety Precautions
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. Key hazard statements associated with similar chemicals include:
-
Toxic if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Respiratory protection, if handling fine powders or generating aerosols
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Summary
The following table summarizes the typical hazard classifications for compounds structurally related to this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its waste is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and any reaction byproducts in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.
-
Empty Containers: "Empty" containers that previously held this compound must be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected as hazardous liquid waste.
2. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
For solutions, list all chemical constituents and their approximate percentages.
-
Indicate the date when waste was first added to the container.
3. Storage of Hazardous Waste:
-
Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
Follow all institutional and regulatory guidelines for the storage of hazardous waste, including limits on accumulation time and quantity.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and quantity.
-
Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately.
Experimental Protocol for Neutralization (Not Recommended Without Expert Consultation)
While some chemical waste can be neutralized in the lab to render it non-hazardous, this is not recommended for this compound without specific, validated protocols and expert consultation. The reaction products of any neutralization attempt could be equally or more hazardous than the original compound. Incineration at a permitted hazardous waste facility is the safest and most appropriate disposal method.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 3-Chlorocinnoline
Immediate Safety Information
Potential Hazards:
-
Harmful if swallowed.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE management program should be in place, including training on proper use, limitations, maintenance, and disposal of PPE.[7] The selection of PPE is dependent on the potential risk of exposure.[8]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. A face shield provides broader protection to the face.[2][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[7][10] |
| Body Protection | A chemical-resistant lab coat or coveralls. | Protects against skin exposure and contamination of personal clothing.[4][7] |
| Respiratory Protection | A NIOSH-approved respirator. | Required if working with powders or in a poorly ventilated area to prevent inhalation of dust or vapors.[2][4][7] |
Operational Plan: Handling and Storage
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Do not eat, drink, or smoke when using this product.[1][2][6][11]
Storage Conditions:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3][11]
-
Protect from moisture and direct sunlight.[2]
-
Incompatible materials include strong oxidizing agents and strong acids.[2]
Emergency First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3][5][6] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][2][12] If skin irritation occurs, get medical advice/attention.[1][2][3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][3][5][6] |
| Ingestion | Do NOT induce vomiting.[1][2][11] Clean mouth with water.[2][3][5][6] Never give anything by mouth to an unconscious person.[2] Call a POISON CENTER or doctor/physician immediately.[1][2] |
Waste Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][6]
-
Contaminated packaging should be treated as the chemical itself.
Experimental Protocols
While specific experimental protocols will vary, the following general steps should be integrated into any procedure:
-
Risk Assessment: Before starting any new experiment, conduct a thorough risk assessment, considering the quantity of the substance being used, the potential for exposure, and the specific manipulations involved.
-
Pre-Experiment Checklist:
-
During the Experiment:
-
Post-Experiment:
Visualizations
Caption: Workflow for the safe handling of 3-Chlorocinnoline.
Caption: Emergency first aid procedures for this compound exposure.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 9. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 10. carlroth.com [carlroth.com]
- 11. hdsupplysolutions.com [hdsupplysolutions.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
